4-Isopropylbenzohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVXDEFJKAAGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277074 | |
| Record name | 4-isopropylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-24-6 | |
| Record name | 5351-24-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-isopropylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Isopropylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylbenzohydrazide is a carbohydrazide derivative of benzoic acid with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and diagrams illustrating its synthesis workflow and the structure-property relationships. This document is intended to serve as a comprehensive resource for professionals engaged in drug discovery and chemical research.
Chemical Identity and Structure
This compound, also known as 4-propan-2-ylbenzohydrazide, is characterized by a benzene ring substituted with an isopropyl group at the para position and a hydrazide functional group.
| Identifier | Value | Source |
| IUPAC Name | 4-propan-2-ylbenzohydrazide | PubChem[1] |
| CAS Number | 5351-24-6 | ChemicalBook, PubChem[1][2][3] |
| Molecular Formula | C10H14N2O | ChemicalBook, PubChem[1][2][3] |
| Molecular Weight | 178.23 g/mol | ChemicalBook, PubChem[1][2][3] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NN | PubChem[1] |
| InChI Key | ZRVXDEFJKAAGGH-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key experimental and computed data.
| Property | Value | Source |
| Melting Point | 91-92 °C | ChemicalBook[2][3] |
| Density (Predicted) | 1.067 ± 0.06 g/cm³ | ChemicalBook[2][3] |
| pKa (Predicted) | 12.77 ± 0.10 | ChemicalBook[2][3] |
| LogP (Computed) | 1.5 | PubChem[1] |
| Water Solubility | Limited solubility is expected due to the hydrophobic benzene ring and isopropyl group. | Inferred from similar compounds[4] |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from similar compounds[4][5] |
| Appearance | White to off-white crystalline powder. | Inferred from similar compounds[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of physicochemical properties.
Synthesis of this compound
This protocol describes a two-step synthesis from 4-isopropylbenzoic acid.
Step 1: Synthesis of Methyl 4-isopropylbenzoate
-
In a round-bottom flask, dissolve 10 g of 4-isopropylbenzoic acid in 100 mL of methanol.
-
Carefully add 2 mL of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-isopropylbenzoate.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 4-isopropylbenzoate from Step 1 in 50 mL of ethanol.
-
Add an excess of hydrazine hydrate (approximately 10 mL).
-
Reflux the mixture for 6-8 hours. The product will precipitate out of the solution upon cooling.
-
Filter the solid precipitate and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.[2][6][7]
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (91-92 °C).
-
Then, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
Determination of Solubility
This qualitative protocol determines the solubility in various solvents.[3][8]
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in small portions.
-
After each addition, shake the test tube vigorously for at least 60 seconds.
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
For water-soluble compounds, the pH of the resulting solution can be tested using litmus paper to indicate acidic or basic properties.[9][10]
Determination of Partition Coefficient (LogP)
The shake-flask method is the classical approach for the experimental determination of the octanol-water partition coefficient (LogP).[11][12][13]
-
Prepare a stock solution of this compound in n-octanol that has been pre-saturated with water.
-
In a separatory funnel, mix a known volume of the octanol stock solution with a known volume of water that has been pre-saturated with n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully separate the aqueous and octanolic layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Visualizations
Diagrams are provided to illustrate key processes and relationships.
Caption: Synthesis workflow for this compound.
Caption: Structure-property relationships of this compound.
References
- 1. This compound | C10H14N2O | CID 219400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Isopropylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-isopropylbenzohydrazide, a valuable intermediate in medicinal chemistry and drug development. This document details two primary synthetic pathways to obtain this compound: the hydrazinolysis of a 4-isopropylbenzoic acid ester and the reaction of 4-isopropylbenzoyl chloride with hydrazine hydrate. Furthermore, this guide outlines the analytical techniques for the structural elucidation and purity assessment of the final product, including physical and spectroscopic methods. Detailed experimental protocols, tabulated analytical data, and workflow diagrams are presented to facilitate the replication and adaptation of these methods in a laboratory setting.
Introduction
This compound is a carbohydrazide compound that serves as a key building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of the isopropyl group on the benzene ring and the reactive hydrazide moiety makes it a versatile precursor for the development of novel therapeutic agents. This guide aims to provide researchers and drug development professionals with a detailed resource for the reliable synthesis and thorough characterization of this compound.
Synthesis of this compound
Two principal methods for the synthesis of this compound are presented, starting from readily available 4-isopropylbenzoic acid. The choice of method may depend on the availability of reagents and the desired scale of the reaction.
Method 1: From Methyl 4-Isopropylbenzoate
This two-step synthesis involves the initial esterification of 4-isopropylbenzoic acid to its methyl ester, followed by hydrazinolysis.
2.1.1. Step 1: Synthesis of Methyl 4-Isopropylbenzoate
The esterification of 4-isopropylbenzoic acid is typically carried out using methanol in the presence of an acid catalyst, such as sulfuric acid.
2.1.2. Step 2: Synthesis of this compound
The methyl ester is then reacted with hydrazine hydrate in a suitable solvent, like ethanol, to yield the desired hydrazide.
Method 2: From 4-Isopropylbenzoyl Chloride
This alternative two-step route proceeds via the formation of a more reactive acid chloride intermediate.
2.2.1. Step 1: Synthesis of 4-Isopropylbenzoyl Chloride
4-Isopropylbenzoic acid is converted to 4-isopropylbenzoyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1]
2.2.2. Step 2: Synthesis of this compound
The resulting 4-isopropylbenzoyl chloride is then carefully reacted with hydrazine hydrate to produce this compound.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Synthesis via Methyl 4-Isopropylbenzoate
3.1.1. Protocol for Methyl 4-Isopropylbenzoate
-
To a solution of 4-isopropylbenzoic acid (10.0 g, 60.9 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL).
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-isopropylbenzoate as an oil.
3.1.2. Protocol for this compound
-
Dissolve methyl 4-isopropylbenzoate (9.0 g, 50.5 mmol) in ethanol (100 mL).
-
Add hydrazine hydrate (85%, 7.4 mL, 126.2 mmol) to the solution.
-
Heat the reaction mixture at reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Synthesis via 4-Isopropylbenzoyl Chloride
3.2.1. Protocol for 4-Isopropylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-isopropylbenzoic acid (10.0 g, 60.9 mmol) in anhydrous toluene (50 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).
-
Slowly add thionyl chloride (8.8 mL, 121.8 mmol) to the suspension at room temperature.[1]
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the gas evolution ceases.[2]
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 4-isopropylbenzoyl chloride, which can be used in the next step without further purification.
3.2.2. Protocol for this compound
-
Dissolve the crude 4-isopropylbenzoyl chloride in anhydrous tetrahydrofuran (THF) (50 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of hydrazine hydrate (85%, 7.4 mL, 126.2 mmol) in THF (20 mL).
-
Slowly add the hydrazine hydrate solution to the stirred solution of 4-isopropylbenzoyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
A summary of the key physical properties is provided in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 91-92 °C |
Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the presence of the isopropyl and aromatic protons, as well as the hydrazide protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | -CONH- |
| ~7.7 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~7.3 | Doublet | 2H | Ar-H (meta to C=O) |
| ~4.5 | Broad Singlet | 2H | -NH₂ |
| ~3.0 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O |
| ~152 | Ar-C (ipso to isopropyl) |
| ~131 | Ar-C (ipso to C=O) |
| ~127 | Ar-CH (ortho to C=O) |
| ~126 | Ar-CH (meta to C=O) |
| ~34 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100-3200 | Medium | N-H stretch (amide) |
| 2960-2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| ~1500, ~1460 | Medium | C=C stretch (aromatic) |
4.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 163 | [M - NH₂]⁺ |
| 147 | [M - N₂H₃]⁺ |
| 119 | [C₈H₇O]⁺ (4-isopropylbenzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Visualization of Workflows
Synthesis Workflow
The general workflow for the synthesis of this compound from 4-isopropylbenzoic acid is depicted below.
Caption: Synthetic routes to this compound.
Characterization Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: Analytical workflow for product characterization.
References
4-Isopropylbenzohydrazide CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Isopropylbenzohydrazide, a molecule of interest within the broader class of benzohydrazide compounds known for their diverse biological activities. This document details its chemical properties, synthesis, and potential therapeutic applications based on available research.
Core Compound Identification
A clear identification of this compound is fundamental for any research endeavor. The essential identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 5351-24-6 |
| Molecular Formula | C10H14N2O |
| IUPAC Name | This compound |
| Molecular Weight | 178.23 g/mol |
Synthesis Protocols
The synthesis of this compound can be achieved through a two-step process, commencing with the formation of an acid chloride intermediate followed by a reaction with hydrazine.
Step 1: Synthesis of 4-Isopropylbenzoyl chloride
The initial step involves the conversion of 4-isopropylbenzoic acid to its corresponding acid chloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-isopropylbenzoic acid in anhydrous toluene.
-
Add 2.0 equivalents of thionyl chloride (SOCl₂) to the solution. A catalytic amount of pyridine (2-3 drops) can also be added.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-isopropylbenzoyl chloride, typically a yellow to brown oil, can be used in the subsequent step without further purification.
Step 2: Synthesis of this compound
The final product is synthesized by reacting the 4-isopropylbenzoyl chloride with hydrazine hydrate.
Experimental Protocol:
-
To a solution of 4-isopropylbenzoyl chloride (10 mmol) in ethanol (10 mL), add an excess of hydrazine monohydrate (5 mL).
-
Reflux the reaction mixture for 24 hours.
-
Allow the mixture to cool to room temperature, which should result in the formation of a precipitate.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water, followed by cold ethanol, to remove any excess hydrazine.
-
Dry the purified product to yield this compound.[1]
Potential Biological Activities and Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of benzohydrazide and benzoylhydrazone derivatives has been the subject of extensive research, revealing a wide range of therapeutic potentials. The insights from these related compounds provide a strong basis for investigating the biological profile of this compound.
Anticancer Potential
Derivatives of this compound, specifically 4-isopropylbenzoylhydrazones, have demonstrated notable anticancer activity. A study evaluating a series of these derivatives against the human breast cancer cell line (MCF-7) identified several compounds with significant cytotoxic effects.
| Compound Derivative | IC50 (µg/mL) against MCF-7 |
| Derivative 3 | 0.45 |
| Derivative 9 | 1.1 |
| Derivative 12 | 0.39 |
| Derivative 23 | 0.98 |
| Derivative 26 | 0.87 |
| Derivative 28 | 0.64 |
| Standard (Tetrandrine) | 1.53 ± 0.01 |
Data extracted from a study on 4-isopropylbenzoylhydrazone derivatives.[2]
These findings suggest that the 4-isopropylbenzoyl scaffold is a promising pharmacophore for the development of novel anticancer agents. The mechanism of action for related benzohydrazide compounds has been hypothesized to involve the inhibition of key enzymes in nucleic acid synthesis, such as PRPP-amido transferase and IMP dehydrogenase, as well as potential interactions with DNA itself.
Antimicrobial Activity
Experimental Workflow for Antimicrobial Screening:
A standard approach to evaluating the antimicrobial potential of a novel compound like this compound would involve the following steps:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
-
Time-Kill Assays: To assess the rate at which the compound kills the target microorganisms.
-
Toxicity Assays: To evaluate the cytotoxic effects on mammalian cell lines to determine the therapeutic index.
Conclusion
This compound is a readily synthesizable compound belonging to the biologically significant class of benzohydrazides. While detailed studies on this specific molecule are not extensively reported, the demonstrated anticancer and antimicrobial activities of its close derivatives highlight its potential as a valuable scaffold for future drug discovery and development efforts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate further investigation into the therapeutic promise of this compound and its analogues.
References
An In-depth Technical Guide to 4-Isopropylbenzohydrazide
This technical guide provides a comprehensive overview of 4-Isopropylbenzohydrazide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity
IUPAC Name: 4-propan-2-ylbenzohydrazide[1]
Structure:
Synonyms and Identifiers:
A comprehensive list of synonyms and identifiers for this compound is provided in the table below for easy reference.
| Identifier Type | Value |
| CAS Number | 5351-24-6[1] |
| Molecular Formula | C10H14N2O[1] |
| Common Synonyms | 4-Isopropyl-benzoic acid hydrazide[1], 4-(1-methylethyl)benzohydrazide, p-Isopropylbenzoic acid hydrazide, Cuminic acid hydrazide |
| PubChem CID | 219400[1] |
| NSC Number | 648[1] |
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK--[1] |
| Melting Point | 91-92 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.067 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 12.77 ± 0.10 | --INVALID-LINK-- |
| Boiling Point | Data not readily available | |
| Water Solubility | Data not readily available; expected to be low based on its nonpolar isopropyl group and aromatic ring. |
Experimental Protocols
A detailed, two-step experimental protocol for the synthesis of this compound is provided below, starting from the commercially available 4-isopropylbenzoic acid.
Step 1: Synthesis of Methyl 4-isopropylbenzoate
This step involves the Fischer esterification of 4-isopropylbenzoic acid with methanol, catalyzed by sulfuric acid.
-
Materials:
-
4-isopropylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
5% Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 4-isopropylbenzoic acid (1 equivalent).
-
Add an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a 5% sodium carbonate solution to remove any unreacted carboxylic acid, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-isopropylbenzoate.
-
Step 2: Synthesis of this compound
This step involves the hydrazinolysis of the synthesized methyl 4-isopropylbenzoate.
-
Materials:
-
Methyl 4-isopropylbenzoate (from Step 1)
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude methyl 4-isopropylbenzoate (1 equivalent) in ethanol.[2]
-
Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.[2]
-
Filter the solid product and wash it thoroughly with cold water to remove excess hydrazine hydrate.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
-
Visualizations
Synthetic and Screening Workflow
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent screening for potential biological activity.
Caption: A general workflow for the synthesis and biological evaluation of this compound.
Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Benzohydrazide derivatives have been reported to exhibit antimicrobial properties, with some studies suggesting that they may act by inhibiting essential bacterial enzymes.[3] The following diagram illustrates a hypothetical mechanism where this compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication.
Caption: Hypothetical mechanism of this compound as a bacterial DNA gyrase inhibitor.
Potential Biological Significance
While specific biological activities for this compound are not extensively documented, the benzohydrazide scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[2] Derivatives of benzohydrazide have been reported to possess antimicrobial, antifungal, anticonvulsant, and anticancer properties.[2]
The presence of the isopropyl group on the benzene ring increases the lipophilicity of the molecule, which may enhance its ability to penetrate biological membranes, a desirable property for drug candidates. Given the established antimicrobial activity of benzohydrazides, it is plausible that this compound could serve as a lead compound for the development of new antibacterial or antifungal agents. Further research is warranted to explore the full therapeutic potential of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Isopropylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed experimental data on the specific solubility and stability of 4-Isopropylbenzohydrazide is limited. This guide provides a comprehensive theoretical framework based on its chemical structure, data from analogous benzohydrazide compounds, and established principles in pharmaceutical sciences. The experimental protocols and data tables are presented as best-practice templates for researchers undertaking studies on this compound.
Introduction
This compound is a chemical compound featuring a hydrazide functional group attached to a benzene ring substituted with an isopropyl group.[1] Its chemical structure suggests a molecule with both polar (hydrazide group) and non-polar (isopropylbenzene moiety) characteristics, which will govern its solubility and stability profile. Benzohydrazide derivatives are known for their wide range of biological activities and are often investigated in medicinal chemistry. A thorough understanding of the solubility and stability of this compound is crucial for its handling, formulation development, and for ensuring the reliability of biological and chemical assays.
Chemical Structure of this compound:
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of this compound.[1]
| Property | Value | Source |
| Molecular Formula | C10H14N2O | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
Solubility Profile (Theoretical)
The solubility of a compound is a critical parameter for its application in drug discovery and development. Based on the structure of this compound, a qualitative solubility profile can be predicted. The polar hydrazide group is capable of forming hydrogen bonds with polar solvents, while the non-polar isopropylbenzene portion will have favorable interactions with non-polar organic solvents.
General Solubility Expectations:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited to moderate solubility is expected. The presence of the isopropyl group may reduce aqueous solubility compared to unsubstituted benzohydrazide. Solubility in alcohols is likely to be higher than in water. For similar compounds like 4-hydroxybenzohydrazide, solubility in water and alcohols has been noted.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents due to their ability to solvate both the polar and non-polar parts of the molecule.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate to good solubility is expected due to the presence of the non-polar isopropylbenzene moiety.
Illustrative Solubility Data Table
The following table is a template for presenting experimental solubility data for this compound. The values provided are hypothetical and for illustrative purposes only.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | ~0.5 - 1.5 | Shake-Flask |
| Ethanol | 25 | ~10 - 20 | Shake-Flask |
| Methanol | 25 | ~15 - 25 | Shake-Flask |
| DMSO | 25 | > 100 | Shake-Flask |
| Acetonitrile | 25 | ~5 - 15 | Shake-Flask |
| Dichloromethane | 25 | ~20 - 40 | Shake-Flask |
| Toluene | 25 | ~5 - 10 | Shake-Flask |
Stability Profile (Theoretical)
The stability of this compound will be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. The hydrazide functional group is known to be susceptible to hydrolysis and oxidation.
Potential Degradation Pathways:
-
Hydrolysis: The amide bond in the hydrazide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-isopropylbenzoic acid and hydrazine. Studies on other hydrazide-containing compounds have shown that stability is often pH-dependent, with increased stability observed closer to neutral pH.[3]
-
Oxidation: The hydrazine moiety can be susceptible to oxidation, leading to the formation of various degradation products. The reaction would be accelerated by the presence of oxidizing agents and potentially by light and heat.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability testing is a crucial part of stability studies for new chemical entities.
Illustrative Stability Data Table (Forced Degradation)
This table illustrates how data from a forced degradation study for this compound would be presented. The percentage of degradation is hypothetical.
| Stress Condition | Time | % Degradation | Major Degradants |
| 0.1 M HCl (aq) | 24 h | ~15 - 25% | 4-Isopropylbenzoic acid, Hydrazine |
| 0.1 M NaOH (aq) | 24 h | ~20 - 30% | 4-Isopropylbenzoic acid, Hydrazine |
| 3% H2O2 (aq) | 24 h | ~30 - 50% | Oxidative degradants |
| Heat (80°C, solid) | 72 h | < 5% | - |
| Photolytic (UV/Vis) | 24 h | ~10 - 20% | Photodegradants |
Experimental Protocols
The following are detailed, generic protocols for determining the solubility and stability of a compound like this compound.
Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Assessment: Forced Degradation Study
Forced degradation studies are conducted to identify the likely degradation products and pathways of a drug substance.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS for analysis
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Keep the sample at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples at various time points.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Maintain the sample at a specified temperature for a set duration and collect samples at different intervals.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H2O2. Keep the sample at room temperature and collect samples at various time points.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for an extended period. Dissolve samples taken at different times for analysis.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all the degradation products.
-
Characterization: If significant degradation is observed, the degradation products may be characterized using techniques like mass spectrometry (MS).
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Logical Flow of a Forced Degradation Study
Caption: Forced Degradation Study Workflow.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of Benzohydrazide Derivatives
For Immediate Release
In the dynamic landscape of drug discovery and development, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of benzohydrazide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this versatile chemical class.
Benzohydrazide derivatives have garnered significant attention due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antitubercular, and anticonvulsant effects.[1][2] The structural flexibility of the benzohydrazide core allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles and the development of potent and selective therapeutic agents.[1]
Anticancer Activity: Targeting Key Oncogenic Pathways
Benzohydrazide derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[2][3][4] A notable mechanism of action for some of these derivatives is the inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase and Polo-like kinase 1 (PLK1).[3][4]
One study reported a series of novel benzohydrazide derivatives containing dihydropyrazole moieties as potent EGFR kinase inhibitors.[3] Compound H20 from this series demonstrated impressive antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 µM, respectively.[3] The same compound also exhibited potent EGFR inhibition with an IC50 value of 0.08 µM.[3]
Another study focused on repurposing anti-tubercular pyrrolyl benzohydrazide derivatives as anticancer agents targeting PLK1.[4] The compound C8 [N'-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide] showed significant cytotoxic effects against A549, MCF-7, and HepG2 cell lines and induced cell cycle arrest at the G2/M phase in A549 cells.[4][5]
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
| H20 | A549 | 0.46 | EGFR | [3] |
| H20 | MCF-7 | 0.29 | EGFR | [3] |
| H20 | HeLa | 0.15 | EGFR | [3] |
| H20 | HepG2 | 0.21 | EGFR | [3] |
| C8 | A549 | Lower than C18 | PLK1 | [4][5] |
| C8 | MCF-7 | Lower than C18 | PLK1 | [4][5] |
| C8 | HepG2 | Lower than C18 | PLK1 | [4][5] |
| Compound 4 | HCT 116 | 1.88 ± 0.03 | Not Specified | [2] |
| Compound 14 | Human Colorectal Cancer | 37.71 | Not Specified | [2] |
| Compound 5t | HeLa | 0.66 | Not Specified | [2] |
| Compound 2a | A-549 | Moderate to Significant | Not Specified | [2] |
| Compound 6g | K562 (Human Leukemia) | ~50 | BCR-ABL kinase (predicted) | [6] |
Antimicrobial and Antifungal Activities: A Broad Spectrum of Action
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] Benzohydrazide derivatives have demonstrated promising antibacterial and antifungal activities against a range of pathogenic microorganisms.[1][7][8]
A study on the antibacterial activities of benzohydrazide derivatives showed their efficacy against Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus subtilis, diphtheroids, Salmonella enterica, Serratia marcescens, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[7] Another report highlighted that 3-Br, 4-Cl, 4-F, 3-OH, 4-CH3, and 3-NO2 substituted benzohydrazide compounds demonstrated antifungal efficacy against Mucor sp.[1]
| Compound/Derivative | Microorganism | Activity | Reference |
| Benzohydrazide derivatives | S. aureus, E. coli, E. faecalis, B. subtilis, etc. | Desired antibacterial activities | [7] |
| 3-Br, 4-Cl, 4-F, 3-OH, 4-CH3, 3-NO2 substituted benzohydrazide | Mucor sp. | Antifungal efficacy | [1] |
| 3-OH substituted benzohydrazide | T. viride | Good antifungal efficacy | [1] |
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | E. Coli | More active than other synthesized derivatives | [8] |
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | A. niger | Marked antifungal potential (pMICan value > 14) | [8] |
| Compounds 6b, 6c, 6d (Formyl pyrazole derivatives) | Tested Microorganisms | Remarkable antibacterial and antifungal activities | [9] |
Antitubercular Activity: Combating a Global Health Threat
Tuberculosis remains a significant global health problem, and the development of new anti-tubercular drugs is a priority.[10] Benzohydrazide derivatives, including the well-known drug isoniazid, are a cornerstone of tuberculosis treatment.[11][12] Research continues to explore novel benzohydrazide analogs with improved efficacy and activity against drug-resistant strains of Mycobacterium tuberculosis.[10][12][13]
Several studies have reported the synthesis and evaluation of new benzohydrazide derivatives with potent in vitro antitubercular activity against M. tuberculosis H37Rv.[2][10] For instance, one study synthesized a series of derivatives where compound 4h displayed more than 99% growth inhibition.[10] Another study identified compounds 5c and 5d as the most potent antimycobacterial agents in their series.[2]
| Compound/Derivative | Strain | Activity | Reference |
| Compound 4h | M. tuberculosis H37Rv | >99% growth inhibition | [10] |
| Compounds 5c & 5d | M. tuberculosis H37Rv | Most potent antimycobacterial agent | [2] |
| Compounds 4a, 4d, 4g (p-hydroxybenzohydrazide derivatives) | M. tuberculosis H37Rv | Potent inhibitors | [2] |
| Indolylhydrazone derivative 10 | M. tuberculosis | MIC > 25 µg/mL | [13] |
| Fatty-acid thiadiazole derivative 51 | M. tuberculosis H37Rv | MIC of 2.34 μg/mL | [13] |
| IP11 (Isoniazid-based hydrazone) | M. tuberculosis H37Rv and INH-resistant strains | Most promising derivative with low MIC values | [12] |
| Hydrazide derivatives with 1,3,4-oxadiazole core (5 compounds) | M. tuberculosis H37Ra | MIC values of 8 μg/mL | [14] |
Anticonvulsant Activity: Potential in Neurological Disorders
Benzohydrazide derivatives have also been investigated for their potential in treating neurological disorders, particularly epilepsy.[15][16] Several novel benzimidazole acetohydrazide derivatives have been synthesized and screened for their anticonvulsant activities using the Maximum Electroshock (MES) seizure model.[15] Another study reported a series of new benzimidazole derivatives that exhibited potent anticonvulsant results in both MES and subcutaneous pentylenetetrazole (scPTZ) models.[16]
Experimental Protocols
A fundamental aspect of drug discovery is the robust and reproducible methodology used to assess biological activity. Below are detailed protocols for key experiments cited in the evaluation of benzohydrazide derivatives.
General Synthesis of Benzohydrazide
A common method for the synthesis of benzohydrazide involves the reaction of a methyl benzoate with hydrazine hydrate.[2]
Conventional Method:
-
A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is refluxed for 2 hours.
-
The reaction mixture is then cooled to room temperature, leading to the formation of a white precipitate.
-
The precipitate is filtered and washed thoroughly with water.[2]
Microwave Method:
-
A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is placed in a beaker and refluxed at 350 W for 2 minutes.
-
1 mL of ethanol is added, and the mixture is subjected to microwave irradiation for another minute at 500 W.
-
The resulting white precipitate is washed with water and dried, followed by recrystallization from ethanol.[2]
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cancer cells (e.g., A549, MCF-7, HeLa, HepG2) are seeded in 96-well plates and incubated.[3]
-
The cells are then treated with various concentrations of the test compounds (benzohydrazide derivatives) and a positive control (e.g., erlotinib) and incubated for a specified period.[3]
-
After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Antibacterial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound.
-
A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is swabbed onto the surface of an agar plate.[8]
-
Wells are created in the agar using a sterile borer.
-
A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.[8]
-
Standard antibiotics (e.g., Erythromycin, Gentamycin) are used as positive controls.[8]
-
The plates are incubated at 37°C for 24 hours.[8]
-
The zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[8]
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.
-
A solution of DPPH in a suitable solvent is prepared.
-
Different concentrations of the synthesized compounds are mixed with the DPPH solution.[8]
-
Ascorbic acid is typically used as a standard antioxidant.[8]
-
The mixture is incubated in the dark for a specific period.
-
The absorbance of the solution is measured using a UV-Vis spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[8]
-
The percentage of radical scavenging activity is calculated. The compound (S3) in one study showed the highest radical scavenging activity of 64.7 ± 3.4%.[8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: EGFR Inhibition by Benzohydrazide Derivatives.
Caption: General Workflow for Anticancer Screening.
Caption: Workflow for Antimicrobial Activity Testing.
Conclusion
The extensive body of research on benzohydrazide derivatives underscores their significant potential in medicinal chemistry. The ability to readily synthesize and modify this scaffold provides a powerful platform for the development of novel therapeutics with a wide range of biological activities. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the current state of knowledge and providing a foundation for future research and development efforts aimed at harnessing the full therapeutic potential of this remarkable class of compounds. Further investigations, including in vivo studies and clinical trials, are warranted to translate these promising preclinical findings into tangible clinical benefits.[7]
References
- 1. viva-technology.org [viva-technology.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]
- 6. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | CoLab [colab.ws]
- 7. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. ptfarm.pl [ptfarm.pl]
The Synthetic Chemist's Guide to Substituted Benzohydrazides: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Substituted benzohydrazides are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates and pharmacophores in the development of novel therapeutic agents and functional materials. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, have fueled extensive research into their synthesis. This technical guide provides an in-depth review of the core methodologies for synthesizing substituted benzohydrazides, presenting detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in this dynamic field.
Core Synthesis Strategies
The preparation of substituted benzohydrazides primarily revolves around the formation of the characteristic C-N-N linkage. The most prevalent and versatile methods involve the nucleophilic attack of hydrazine on an activated benzoic acid derivative, such as an ester or an acid chloride. Furthermore, the derivatization of the terminal nitrogen of the hydrazide moiety through condensation with carbonyl compounds is a key strategy for creating extensive libraries of bioactive molecules.
Hydrazinolysis of Benzoic Acid Esters
The reaction of a substituted methyl or ethyl benzoate with hydrazine hydrate is the most widely employed method for synthesizing benzohydrazides. This nucleophilic acyl substitution reaction is typically performed under reflux conditions, often in an alcoholic solvent like ethanol. To enhance reaction rates and yields, modern approaches utilize microwave irradiation or ultrasound assistance.
Conventional Heating Method: This traditional approach involves refluxing the ester with an excess of hydrazine hydrate for several hours. While reliable, it can be time-consuming.[1][2]
Microwave-Assisted Method: The use of microwave irradiation significantly reduces reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles.[1][3][4][5][6] This efficiency is attributed to the direct and rapid heating of the polar reactants.
Ultrasound-Assisted Synthesis: Sonication provides an alternative green chemistry approach. The acoustic cavitation generated by ultrasound waves enhances mass transfer and accelerates the reaction, providing good yields in shorter timeframes compared to conventional heating.[7][8][9]
Table 1: Comparison of Synthesis Methods for Benzohydrazide from Methyl Benzoate
| Method | Reagents | Solvent | Time | Power/Temp | Yield (%) | Reference |
| Conventional | Methyl benzoate, Hydrazine hydrate | None | 2 h | Reflux | Not specified | [1] |
| Microwave | Methyl benzoate, Hydrazine hydrate | Ethanol | 3 min | 350-500 W | Not specified | [1] |
| Conventional | Methyl benzoate, Hydrazine hydrate | Ethanol | 2 h | 80 °C | 84% | [2] |
From Benzoic Acid Chlorides
Condensation with Aldehydes and Ketones
A primary method for diversifying the benzohydrazide scaffold is the condensation reaction between a benzohydrazide and various aldehydes or ketones. This reaction, typically catalyzed by a few drops of acid (e.g., HCl, acetic acid), readily forms a Schiff base (a hydrazone), resulting in an N'-substituted benzohydrazide.[12][13] This approach is fundamental to creating vast libraries of derivatives for structure-activity relationship (SAR) studies.
Table 2: Selected Examples of N'-Substituted Benzohydrazide Synthesis via Condensation
| Benzohydrazide Reactant | Carbonyl Reactant | Catalyst | Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | conc. HCl | Ethanol/Water | 5 min (stirring) | Not specified |[12] | | Benzohydrazide | 5-Bromo-2-hydroxybenzaldehyde | conc. HCl | Water | 30 min | 96% | | | 2-Hydroxybenzohydrazide | 5-Bromovanillin | None | Methanol | 2-3 h | 33.69% |[13] | | 2-Hydroxybenzohydrazide | Substituted Benzaldehydes | Acetic Acid | Ethanol | 4 h (reflux) | Not specified |[4] | | 2-Hydroxybenzohydrazide | Substituted Benzaldehydes | Acetic Acid | Ethanol/DCM | 4-10 min (MW) | up to 98% |[4] |
Experimental Protocols
Protocol 1: Synthesis of Benzohydrazide from Methyl Benzoate (Conventional Method)
Materials:
-
Methyl benzoate (1.35 mL, 0.01 mol)
-
Hydrazine hydrate (0.58 mL, 0.012 mol)
-
Round-bottomed flask
-
Reflux condenser
Procedure:
-
A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is taken in a round-bottomed flask.[1]
-
The mixture is refluxed for 2 hours.[1]
-
After reflux, the reaction mixture is cooled to room temperature.
-
The resulting white precipitate is filtered, washed thoroughly with water, and dried.[1]
-
The crude product can be recrystallized from ethanol.[1]
Protocol 2: Microwave-Assisted Synthesis of Benzohydrazide
Materials:
-
Methyl benzoate (1.35 mL, 0.01 mol)
-
Hydrazine hydrate (0.583 mL, 0.012 mol)
-
Ethanol (1 mL)
-
Microwave reactor
Procedure:
-
A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is placed in a 100 mL beaker.[1]
-
The mixture is subjected to microwave irradiation at 350 W for 2 minutes.[1]
-
1 mL of ethanol is added to the reaction mixture.
-
The mixture is irradiated for one more minute at 500 W.[1]
-
The resulting white precipitate is washed thoroughly with water and dried. It can be further recrystallized from ethanol.[1]
Protocol 3: Synthesis of N'-Benzylidene-2-hydroxybenzohydrazide (Microwave-Assisted)
Materials:
-
2-Hydroxybenzohydrazide (1 g, 6.5 mmol)
-
Benzaldehyde (equimolar amount)
-
Ethanol or Dichloromethane (DCM) (5 mL)
-
Glacial acetic acid (catalytic amount)
-
Quartz tube for microwave synthesis
Procedure:
-
2-Hydroxybenzohydrazide (6.5 mmol) and an equimolar amount of benzaldehyde are dissolved in 5 mL of ethanol or DCM in a quartz tube equipped with a magnetic stirrer.[4]
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is irradiated in a microwave reactor at 150 W for 4-10 minutes at 60 °C.[4]
-
After completion of the reaction (monitored by TLC), the mixture is cooled.
-
The solid product is collected and purified by recrystallization from ethanol.
Synthesis Workflows and Logical Relationships
The synthesis of substituted benzohydrazides can be visualized as a series of interconnected pathways, starting from common benzoic acid precursors and branching into diverse derivatives.
Caption: General synthetic routes to substituted benzohydrazides.
The logical flow for selecting a synthesis method often depends on the desired substitution pattern and available starting materials.
Caption: Decision workflow for selecting a synthesis strategy.
Conclusion
The synthesis of substituted benzohydrazides is a well-established yet evolving field. The classical methods involving the hydrazinolysis of esters and acid chlorides remain robust and widely applicable. However, the integration of green chemistry principles, through microwave-assisted and ultrasound-assisted techniques, offers significant advantages in terms of reaction efficiency, time, and environmental impact. The straightforward condensation with carbonyl compounds provides an indispensable tool for generating chemical diversity crucial for drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize and explore the vast potential of the substituted benzohydrazide scaffold.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 6. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pubs.aip.org [pubs.aip.org]
Predicted Spectroscopic Data for 4-Isopropylbenzohydrazide: A Technical Guide
For Immediate Release
This technical guide provides predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 4-Isopropylbenzohydrazide. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this molecule.
Chemical Structure and Properties
IUPAC Name: 4-propan-2-ylbenzohydrazide[1] Molecular Formula: C₁₀H₁₄N₂O[1] Molecular Weight: 178.23 g/mol [1] Exact Mass: 178.110613074 Da[1]
Predicted ¹H NMR Data
The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound in a standard deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals. The predictions are based on established principles of chemical shifts, spin-spin coupling, and proton integration.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | -NH- (Amide) |
| ~7.7 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.3 | Doublet | 2H | Aromatic (meta to C=O) |
| ~4.4 | Singlet (broad) | 2H | -NH₂ (Hydrazide) |
| ~2.9 | Septet | 1H | Isopropyl -CH |
| ~1.2 | Doublet | 6H | Isopropyl -CH₃ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum for this compound is anticipated to show seven distinct signals, corresponding to the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Carbonyl (C=O) |
| ~152 | Aromatic (C-isopropyl) |
| ~131 | Aromatic (C-C=O) |
| ~127 | Aromatic (CH, meta to C=O) |
| ~126 | Aromatic (CH, ortho to C=O) |
| ~34 | Isopropyl (-CH) |
| ~24 | Isopropyl (-CH₃) |
Predicted Mass Spectrometry Data
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern will likely involve characteristic losses of functional groups.
| m/z | Interpretation |
| 178 | Molecular Ion [M]⁺ |
| 163 | Loss of -NH₂ |
| 147 | Loss of -NHNH₂ |
| 135 | Loss of Isopropyl group (-CH(CH₃)₂) |
| 119 | [C₇H₇O]⁺ - Benzoyl cation |
| 91 | [C₇H₇]⁺ - Tropylium ion |
Experimental Protocols
The predicted data presented herein is derived from computational models and analysis of spectroscopic databases for similar chemical structures. Experimental verification would typically involve the following standard laboratory protocols:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS): A dilute solution of the compound would be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Predicted Data Relationships
The following diagram illustrates the chemical structure of this compound and the correlation of its different structural components to the predicted spectral data.
Caption: Predicted spectroscopic data correlation for this compound.
References
In-Depth Technical Guide on 4-Isopropylbenzohydrazide: Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 4-Isopropylbenzohydrazide. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound (CAS No: 5351-24-6) is a chemical compound with potential applications in pharmaceutical and chemical synthesis.[1][2] As with any research chemical, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide synthesizes the available information on this compound, focusing on its hazard identification, toxicological profile, and recommended handling practices.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. This information is crucial for safe storage, handling, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[3] |
| Molecular Weight | 178.23 g/mol | PubChem[3] |
| CAS Number | 5351-24-6 | PubChem[3] |
| IUPAC Name | 4-propan-2-ylbenzohydrazide | PubChem[3] |
| Melting Point | 91-92 °C | ChemicalBook[1] |
| Density (Predicted) | 1.067 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 12.77 ± 0.10 | ChemicalBook[1] |
| XLogP3 | 1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Toxicological Information
GHS Hazard Classification
The GHS classification for this compound indicates that it is considered hazardous.[3] The primary concerns are related to its acute toxicity upon exposure through various routes.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem[3]
Safety and Handling
Given the GHS classification, stringent safety precautions should be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Handle only in a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible materials: Strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Experimental Protocols for Toxicity Assessment (Generalized)
While specific experimental data for this compound is lacking, the following sections outline the standard methodologies based on OECD guidelines that would be employed to assess its toxicity. These protocols are provided as a reference for researchers who may need to conduct such studies.
Acute Oral Toxicity (Based on OECD Guideline 423)
This method allows for the estimation of the LD50 and the identification of the hazard class.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test determines the toxicity following a single dermal application.
References
Navigating the Acquisition and Application of 4-Isopropylbenzohydrazide for Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
For researchers embarking on studies involving 4-Isopropylbenzohydrazide, a critical initial step is the procurement of a high-purity, well-characterized compound. This technical guide provides a comprehensive overview of available purchasing options, a detailed synthesis protocol for in-house preparation, and standardized experimental procedures for evaluating its biological activity.
Sourcing this compound: A Comparative Analysis
The availability of this compound for research purposes presents a nuanced landscape. While some major suppliers have discontinued the product or offer it with significant caveats, other vendors list it in their catalogs. The following table summarizes the offerings from various chemical suppliers. Researchers are strongly advised to contact these companies directly to confirm current availability, purity specifications, and to request a certificate of analysis.
| Supplier | Product/CAS Number | Purity | Available Quantities | Price | Notes |
| --INVALID-LINK-- | PH011075 / 5351-24-6 | Not specified | Not applicable | Not applicable | Product is discontinued and was sold "as-is" without analytical data. Buyer assumes responsibility for confirming identity and purity. |
| --INVALID-LINK-- | MS-PH011075-500MG | Not specified | 500mg | Price on Request | Appears to be linked to the discontinued Millipore/Sigma product.[1] |
| --INVALID-LINK-- | CS-0314717 / 5351-24-6 | Not specified | Not specified | Not specified | Listed in catalog; further details require direct inquiry.[2] |
It is imperative for researchers to exercise due diligence when sourcing this compound, particularly given the discontinued status from major suppliers. Requesting and scrutinizing the certificate of analysis is a critical step to ensure the identity and purity of the purchased material.
In-House Synthesis of this compound
For laboratories equipped for chemical synthesis, preparing this compound in-house offers a reliable alternative to commercial procurement. The following protocol is adapted from established synthetic methods for substituted benzohydrazides.[3]
Reaction Scheme
Caption: Synthesis of this compound from 4-Isopropylbenzoyl chloride.
Experimental Protocol
Materials:
-
Ethyl 4-isopropylbenzoate or 4-Isopropylbenzoyl chloride (10 mmol)
-
Hydrazine monohydrate (excess, e.g., 5 mL)
-
Ethanol (10 mL)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a solution of ethyl 4-isopropylbenzoyl chloride (10 mmol) in ethanol (10 mL), add an excess of hydrazine monohydrate (5 mL).
-
Reflux the reaction mixture for 24 hours.
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the collected solid with water, followed by cold ethanol, to remove excess hydrazine.
-
Dry the purified product to yield this compound.
Characterization: The product can be characterized by standard analytical techniques. The reported 1H-NMR spectrum in DMSO-d6 is as follows: δ 1.21 (d, 6H, 2 CH3 of isopropyl), 2.93 (m, 1H, CH of isopropyl), 4.45 (s, 2H, NH2), 7.31 (d, 2H, J= 8, ArH), 7.54 (d, 2H, J= 6.5, ArH), 9.67 (s, 1H, NH).[3]
Evaluation of Biological Activity: Experimental Protocols
Benzohydrazide derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[4][5] The following are detailed protocols for assessing the potential biological activity of this compound.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Sterile 96-well microplates
-
Standard antibiotic (e.g., Gentamicin) and antifungal (e.g., Fluconazole) as positive controls
-
DMSO (for dissolving the compound)
-
Incubator
Experimental Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive controls (medium with microorganism and standard antimicrobial) and negative controls (medium with microorganism and DMSO).
-
Incubate the plate at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[6]
Anticancer Activity Assessment: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7][8]
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are not yet fully elucidated, many bioactive hydrazide derivatives are known to interfere with key cellular signaling pathways. Based on the reported activities of similar compounds, a plausible area of investigation would be their effect on pathways regulating cell survival and apoptosis, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
This guide provides a foundational framework for researchers working with this compound. By carefully considering the sourcing of the compound and employing robust experimental protocols, scientists can generate reliable and reproducible data to advance their research objectives.
References
- 1. crescentchemical.com [crescentchemical.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-ISOPROPYL-BENZOIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols for 4-Isopropylbenzohydrazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-isopropylbenzohydrazide as a versatile intermediate in organic synthesis. It focuses on the preparation of biologically active derivatives, including Schiff bases and 1,3,4-oxadiazoles, which have shown potential as antimicrobial and anticonvulsant agents.
Application Notes
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the reactive hydrazide functional group, which can readily undergo condensation and cyclization reactions to form a variety of heterocyclic compounds. The presence of the isopropyl group on the benzene ring imparts lipophilicity to the resulting molecules, which can enhance their ability to cross biological membranes and interact with molecular targets.
Key Applications:
-
Synthesis of Schiff Bases: this compound reacts with a wide range of aldehydes and ketones to form Schiff bases (N'-substituted-4-isopropylbenzohydrazides). These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and antifungal properties. The formation of the azomethine group (-C=N-) is crucial for their biological function.[1]
-
Synthesis of 1,3,4-Oxadiazoles: Through cyclization reactions, this compound can be converted into 2,5-disubstituted 1,3,4-oxadiazoles. This class of heterocyclic compounds is known to exhibit a range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3] The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, which can improve the pharmacokinetic properties of drug candidates.[4]
Biological Significance of Derivatives:
Derivatives of this compound are being explored for various therapeutic applications:
-
Antimicrobial Agents: Schiff bases derived from substituted benzohydrazides have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism of action is often attributed to the ability of the azomethine group to interfere with microbial cell wall synthesis or other essential cellular processes.
-
Anticonvulsant Agents: 1,3,4-Oxadiazole derivatives have emerged as a promising class of anticonvulsant agents.[2][3] Their mechanism of action is often linked to the modulation of ion channels or neurotransmitter receptors, such as the GABAa receptor, in the central nervous system.[4][6]
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases and 1,3,4-oxadiazoles using this compound as the starting material.
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes the condensation reaction of this compound with an aromatic aldehyde to form the corresponding Schiff base.
Reaction Scheme:
Caption: General synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.
-
To this solution, add 1.0 equivalent of the substituted aromatic aldehyde, also dissolved in a minimal amount of ethanol.
-
Add a few drops of concentrated hydrochloric acid to the reaction mixture.
-
The mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid (the Schiff base) is collected by vacuum filtration.
-
The solid is washed with cold petroleum ether and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Characterization:
The synthesized Schiff bases can be characterized by various spectroscopic methods:
-
FTIR: Look for the appearance of a characteristic C=N stretching band in the region of 1511-1598 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde.
-
¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the range of δ 8.3-8.7 ppm.
-
¹³C NMR: The signal for the azomethine carbon is typically observed in the range of δ 143-148 ppm.
Protocol 2: Synthesis of 1,3,4-Oxadiazoles from this compound
This protocol outlines the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound and a substituted aromatic aldehyde, followed by oxidative cyclization.
Reaction Scheme:
Caption: General synthesis of 1,3,4-oxadiazoles from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Dimethylformamide (DMF)
-
Ceric Ammonium Nitrate (CAN) or other suitable oxidizing/cyclizing agent
Procedure:
-
Step 1: Synthesis of the Intermediate Hydrazone
-
Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted aromatic aldehyde in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.
-
-
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazole
-
Dissolve the intermediate hydrazone in dimethylformamide (DMF).
-
Add a catalytic amount of ceric ammonium nitrate (CAN).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid (the 1,3,4-oxadiazole) by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent.[2][4]
-
Quantitative Data
The following tables summarize representative quantitative data for derivatives synthesized from substituted benzohydrazides, which can be considered analogous to those derived from this compound.
Table 1: Physicochemical and Spectral Data of Representative Schiff Base Derivatives
| Compound ID | Molecular Formula | Yield (%) | M.p. (°C) | FTIR (cm⁻¹) (C=N) | ¹H NMR (δ ppm) (-CH=N-) |
| S1 | C₁₇H₁₇ClN₂O₃ | 82 | 202-204 | 1595 | 8.3 |
| S2 | C₁₇H₁₇ClN₂O₃ | 78 | 194-196 | 1598 | 8.7 |
| S3 | C₁₃H₁₁ClN₂OS | 85 | 210-212 | 1594 | 8.6 |
| S4 | C₁₅H₁₂Cl₂N₂O | 88 | 225-227 | 1511 | 8.4 |
Data is for 4-chlorobenzohydrazide derivatives. S1: (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide, S2: (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide, S3: (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide, S4: (E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide.
Table 2: Antimicrobial Activity of Representative Schiff Base Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | A. niger (Fungus) |
| S1 | >100 | >100 | >100 |
| S2 | >100 | >100 | >100 |
| S3 | 50 | 25 | 25 |
| S4 | >100 | >100 | >100 |
| Gentamycin | 12.5 | 12.5 | 12.5 |
Data is for 4-chlorobenzohydrazide derivatives.
Table 3: Anticonvulsant Activity of Representative 1,3,4-Oxadiazole Derivatives [6]
| Compound ID | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity (% Motor Impairment) |
| 5a | 100 | 100 | 0 |
| 5b | 100 | 100 | 0 |
| 10a | 100 | 0 | 0 |
| Phenytoin | 100 | 0 | 100 |
| Carbamazepine | 100 | 25 | 100 |
Data is for a series of novel 1,3,4-oxadiazole derivatives.
Visualizations
Workflow for Synthesis and Biological Evaluation
Caption: Experimental workflow for synthesis and evaluation of this compound derivatives.
Potential Mechanism of Action for Anticonvulsant Activity
Caption: Postulated signaling pathway for the anticonvulsant activity of 1,3,4-oxadiazole derivatives.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 3. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Isopropylbenzohydrazide in the Synthesis of Schiff Bases: A Detailed Guide for Researchers
Introduction: 4-Isopropylbenzohydrazide is a versatile chemical intermediate increasingly utilized in the synthesis of Schiff bases. These resulting compounds, characterized by their azomethine group (-C=N-), are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Schiff bases derived from this compound have demonstrated a wide spectrum of biological activities, including promising antimicrobial and anticancer properties. The isopropyl moiety offers a unique lipophilic characteristic that can influence the pharmacological profile of the resulting Schiff base derivatives.
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using this compound as a key precursor. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
I. General Synthesis of Schiff Bases from this compound
The fundamental reaction for the synthesis of Schiff bases from this compound involves the condensation of the hydrazide with a suitable aldehyde or ketone. This reaction is typically catalyzed by an acid and proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the characteristic imine bond and the elimination of a water molecule.
A general reaction scheme is presented below:
Caption: General reaction for Schiff base synthesis.
II. Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff bases from this compound and various aromatic aldehydes. These can be adapted and optimized for specific substrates.
A. Protocol 1: Conventional Thermal Synthesis
This method is a widely used and straightforward approach for the synthesis of Schiff bases.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin, p-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted aromatic aldehyde (1 mmol) dissolved in a minimal amount of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethanol-water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the synthesized compound using techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.
B. Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a more rapid and efficient alternative to conventional heating.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or a solvent-free system
-
Microwave synthesizer
Procedure:
-
Place an equimolar mixture of this compound (1 mmol) and the substituted aromatic aldehyde (1 mmol) in a microwave-safe reaction vessel.
-
If a solvent is used, add a small amount of ethanol (5-10 mL) and a drop of a catalyst like acetic acid. For solvent-free conditions, the reactants are mixed directly.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power level (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with cold ethanol.
-
Purify the Schiff base by recrystallization from an appropriate solvent.
III. Characterization Data
The synthesized Schiff bases should be characterized to confirm their structure and purity. The following table summarizes typical characterization data for Schiff bases derived from hydrazides.
| Analysis | Expected Observations |
| Melting Point | Sharp and defined melting point range, indicating purity. |
| FT-IR (cm⁻¹) | Appearance of a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide. |
| ¹H-NMR (ppm) | A characteristic singlet in the range of δ 8.0-10.0 ppm corresponding to the proton of the azomethine group (-CH=N-). Signals corresponding to the aromatic protons and the isopropyl group protons will also be present. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the Schiff base. |
IV. Applications in Drug Development
Schiff bases synthesized from this compound are valuable scaffolds in drug discovery due to their diverse biological activities. The general workflow for investigating these compounds is outlined below.
Caption: Drug development workflow for Schiff bases.
A. Antimicrobial Activity
Numerous studies have reported the significant antibacterial and antifungal activities of Schiff bases derived from hydrazides. The presence of the azomethine group is often crucial for this activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include positive controls (a known antibiotic/antifungal agent) and negative controls (broth with DMSO).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Table 1: Representative Antimicrobial Activity of Hydrazide-Derived Schiff Bases
| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazone Schiff Base 1 | Staphylococcus aureus | 12.5 | Ampicillin | 12.5 |
| Hydrazone Schiff Base 2 | Micrococcus luteus | 25 | Ampicillin | 100 |
| Hydrazone Schiff Base 3 | Aspergillus niger | 12.5 | Nystatin | 12.5 |
Note: Data is representative of hydrazide-derived Schiff bases and specific values for this compound derivatives will vary.
B. Anticancer Activity
Schiff bases have also emerged as promising candidates for anticancer drug development. Their mechanism of action can involve various pathways, including the induction of apoptosis and inhibition of cell proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Culture cancer cell lines (e.g., MCF-7, HeLa) in a suitable medium in a 96-well plate.
-
Treat the cells with various concentrations of the synthesized Schiff base dissolved in DMSO.
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Table 2: Representative Anticancer Activity of Hydrazide-Derived Schiff Bases
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Schiff Base L5 | HeLa | Micromolar range | Carboplatin | - |
| Schiff Base L5 | MCF-7 | Micromolar range | Carboplatin | - |
| Derivative 24 | HCT-116 | 12.83 ± 0.9 | Erlotinib | - |
| Derivative 24 | HePG-2 | 9.07 ± 0.8 | Erlotinib | - |
| Derivative 24 | MCF-7 | 4.92 ± 0.3 | Erlotinib | - |
Note: Data is representative of hydrazide-derived Schiff bases and specific values for this compound derivatives will vary.[1][2]
The potential signaling pathway for apoptosis induction by some Schiff bases is illustrated below.
Caption: Potential apoptosis induction pathway.[1]
V. Conclusion
This compound serves as a valuable and readily accessible precursor for the synthesis of a diverse library of Schiff bases. The straightforward synthetic protocols, coupled with the significant potential for discovering novel antimicrobial and anticancer agents, make this an attractive area of research. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of new Schiff base derivatives based on this compound, contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis of 2-Chloropyridine Derivatives from 4-Isopropylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Chloropyridine moieties are crucial pharmacophores found in a wide array of pharmaceuticals and agrochemicals. Their synthesis is a subject of ongoing interest in medicinal and process chemistry. This application note details a robust, two-step protocol for the synthesis of a substituted 2-chloropyridine derivative starting from commercially available 4-isopropylbenzohydrazide. The synthetic strategy involves an initial condensation-cyclization reaction with a 1,3-dicarbonyl compound to form a pyridazinone intermediate, followed by a dehydrochlorination using phosphorus oxychloride (POCl₃) to yield the target chloro-heterocycle. This method provides a reliable pathway to novel 2-chloropyridine derivatives for screening and development.
Overall Reaction Scheme
The proposed synthesis is a two-step process:
-
Step 1: Pyridazinone Formation. Condensation of this compound with acetylacetone to form 6-methyl-4-(4-isopropylphenyl)-2H-pyridazin-3-one.
-
Step 2: Aromatic Chlorination. Treatment of the pyridazinone intermediate with phosphorus oxychloride (POCl₃) to yield the final product, 3-chloro-6-methyl-4-(4-isopropylphenyl)pyridazine, a derivative of the 2-chloropyridine class.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Grade |
| This compound | C₁₀H₁₄N₂O | 178.23 | Commercial | >98% |
| Acetylacetone | C₅H₈O₂ | 100.12 | Commercial | Reagent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Commercial | ACS Grade |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Commercial | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | In-house | Aqueous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercial | Reagent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercial | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | Commercial | ACS Grade |
Table 2: Summary of Reaction Conditions and Results
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridazinone Formation | Acetylacetone, Acetic Acid | Acetic Acid | 118 | 4 | ~85 |
| 2 | Aromatic Chlorination | Phosphorus Oxychloride | POCl₃ (neat) | 100 | 3 | ~78 |
Experimental Protocols
Step 1: Synthesis of 6-methyl-4-(4-isopropylphenyl)-2H-pyridazin-3-one
Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 28.0 mmol, 1.0 equiv.).
-
Add glacial acetic acid (30 mL) to the flask. Stir the mixture until the hydrazide is fully dissolved.
-
Add acetylacetone (3.1 mL, 30.8 mmol, 1.1 equiv.) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 150 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 30 mL).
-
Dry the solid product under vacuum at 50 °C to a constant weight. The product is a pale yellow solid.
Step 2: Synthesis of 3-chloro-6-methyl-4-(4-isopropylphenyl)pyridazine
Methodology:
-
Caution: This step must be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), place the dried pyridazinone intermediate from Step 1 (4.0 g, 16.5 mmol, 1.0 equiv.).
-
Carefully add phosphorus oxychloride (15 mL, 161 mmol, ~10 equiv.) to the flask. The POCl₃ acts as both the solvent and the chlorinating reagent.
-
Heat the mixture to 100 °C and stir for 3 hours. The solid will dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC, 1:4 ethyl acetate/hexanes), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant, vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Once the ice has melted, neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure 2-chloropyridine derivative as a white to off-white solid.
Disclaimer: This protocol is based on established chemical principles for analogous transformations. All procedures should be carried out by trained chemists in a suitable laboratory setting with appropriate personal protective equipment. Reaction conditions may require optimization for scale-up or for different substrates.
Application Notes and Protocols: Antimicrobial and Antifungal Screening of 4-Isopropylbenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening 4-Isopropylbenzohydrazide derivatives for their potential antimicrobial and antifungal properties. While specific data for this compound derivatives is not extensively available in the public domain, the protocols and data presented herein are based on established methods for the broader class of benzohydrazide and hydrazide derivatives, which are structurally similar and serve as a valuable proxy for designing and interpreting experiments.
Introduction
Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. The core structure, featuring a benzene ring attached to a hydrazide functional group (-CONHNH2), provides a versatile scaffold for chemical modifications to enhance potency and selectivity. The incorporation of a 4-isopropyl group on the benzene ring is hypothesized to modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with microbial targets.
The emergence of multidrug-resistant microbial strains necessitates the discovery and development of novel antimicrobial and antifungal agents. The screening of new chemical entities, such as this compound derivatives, is a critical first step in this process. This document outlines the key experimental protocols and data presentation formats to facilitate such screening efforts.
Quantitative Data Summary
The following tables summarize the antimicrobial and antifungal activities of various benzohydrazide derivatives against a panel of clinically relevant bacterial and fungal strains. This data, derived from studies on structurally related compounds, provides a benchmark for evaluating the potential efficacy of novel this compound derivatives.
Table 1: Antibacterial Activity of Benzohydrazide Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| HD6 | 4-aminoquinoline-benzohydrazide | 128 | 8 | - | 128 | [1] |
| 5c | Benzimidazole-sulfonamide | Potent Activity | - | - | - | [1] |
| 5g | Benzimidazole-sulfonamide | - | - | Good Activity | - | [1] |
| Compound 22 | 3/4-bromo benzohydrazide | - | - | - | - | [2] |
| Compound 12 | 3/4-bromo benzohydrazide | Potent Activity | - | - | - | [2] |
Note: "-" indicates data not available. "Potent" and "Good" activity are as described in the source without specific MIC values. The activity of Compound 22 was noted as significant in anticancer studies, while Compound 12 was the most potent antimicrobial agent in its series.[2]
Table 2: Antifungal Activity of Benzohydrazide and Acylhydrazone Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Sporothrix schenckii | Sporothrix brasiliensis | Reference |
| A6 | Benzohydrazide-aminoquinazoline | - | - | - | - | [3] |
| D13 | Acylhydrazone | - | - | 0.12-0.5 | 0.25-1 | [4] |
| SB-AF-1002 | Acylhydrazone | - | - | 0.12-0.5 | 0.25-1 | [4] |
| Hyd. H | Hydrazine-based | Effective | - | - | - | [5] |
| Hyd. OCH3 | Hydrazine-based | Effective | - | - | - | [5] |
| Hyd.Cl | Hydrazine-based | Effective | - | - | - | [5] |
Note: "-" indicates data not available. The EC50 value for compound A6 against various agricultural fungi ranged from 0.63 to 3.82 µg/mL.[3] "Effective" indicates notable antifungal activity was observed.[5]
Experimental Protocols
Detailed methodologies for the primary screening of this compound derivatives are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the this compound derivative in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth medium to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells (which should only contain broth).
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a known antibiotic or antifungal agent.
-
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening
This method is used for preliminary screening of the antimicrobial activity of the test compounds.
Materials:
-
Petri dishes
-
Agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal strains
-
Sterile cork borer
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Aseptically swab the surface of the agar plates with a standardized microbial suspension (0.5 McFarland standard).
-
Well Preparation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Controls:
-
Solvent Control: A well containing only the solvent used to dissolve the test compound.
-
Positive Control: A well containing a standard antibiotic or antifungal solution.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration as described in the MIC protocol.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Diagram 1: General Workflow for Antimicrobial Screening
References
- 1. Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 4-Isopropylbenzohydrazide and its Analogs Against Cancer Cell Lines
Disclaimer: To date, specific in vitro studies on the anticancer activity of 4-Isopropylbenzohydrazide are not extensively available in the public domain. The following application notes and protocols are based on studies of structurally related compounds, specifically 4-isopropylbenzoylhydrazone derivatives and other benzohydrazides, which serve as a scientifically grounded proxy for investigating this compound. The experimental designs and potential mechanisms are extrapolated from these closely related analogs.
Introduction
Benzohydrazide and its derivatives represent a class of organic compounds with a wide range of pharmacological activities, including anticancer properties. These compounds are of significant interest in drug discovery due to their synthetic accessibility and diverse biological effects. The 4-isopropylphenyl moiety in this compound suggests potential for specific interactions with biological targets, warranting investigation into its cytotoxic and cytostatic effects on various cancer cell lines. This document provides a comprehensive guide for researchers to evaluate the in vitro anticancer potential of this compound and its analogs.
Data Presentation
The following tables summarize representative quantitative data from in vitro assays on 4-isopropylbenzoylhydrazone derivatives, which are structurally similar to this compound. This data can serve as a benchmark for new investigations.
Table 1: Cytotoxicity of 4-Isopropylbenzoylhydrazone Derivatives against MCF-7 Human Breast Cancer Cell Line
| Compound/Derivative ID | IC50 (µg/mL) | Assay Method | Reference |
| Derivative 3 | 0.39 | Sulforhodamine B (SRB) | [1] |
| Derivative 9 | 1.1 | Sulforhodamine B (SRB) | [1] |
| Derivative 12 | 0.87 | Sulforhodamine B (SRB) | [1] |
| Derivative 23 | 0.99 | Sulforhodamine B (SRB) | [1] |
| Derivative 26 | 0.59 | Sulforhodamine B (SRB) | [1] |
| Derivative 28 | 0.65 | Sulforhodamine B (SRB) | [1] |
| Tetrandrine (Standard) | 1.53 ± 0.01 | Sulforhodamine B (SRB) | [1] |
Table 2: Cytotoxicity of Benzohydrazide Derivatives Against Various Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| H20 | A549 | Lung Carcinoma | 0.46 | MTT | [2][3] |
| H20 | MCF-7 | Breast Adenocarcinoma | 0.29 | MTT | [2][3] |
| H20 | HeLa | Cervical Cancer | 0.15 | MTT | [2][3] |
| H20 | HepG2 | Hepatocellular Carcinoma | 0.21 | MTT | [2][3] |
| Erlotinib (Standard) | A549, MCF-7, HeLa, HepG2 | - | - | MTT | [3] |
| C8 | A549 | Lung Carcinoma | 9.54 | MTT | [4] |
| C8 | MCF-7 | Breast Adenocarcinoma | - | MTT | [4] |
| C8 | HepG2 | Hepatocellular Carcinoma | - | MTT | [4] |
| Doxorubicin (Standard) | A549 | Lung Carcinoma | 8.20 | MTT | [4] |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the anticancer activity of this compound.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤ 0.1%) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization and neutralize with complete medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothesized signaling pathway for apoptosis induction by benzohydrazide analogs.
Caption: Logical relationship in the preclinical investigation of a novel anticancer compound.
References
Application Notes and Protocols for High-Throughput Screening of Benzohydrazide Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of benzohydrazide libraries in two key therapeutic areas: antimicrobial and anticancer drug discovery. Benzohydrazide derivatives are a versatile class of compounds known for a broad spectrum of biological activities, making them attractive scaffolds for library synthesis and screening.[1][2][3]
Application Note 1: Antimicrobial Susceptibility Testing
Objective: To identify and characterize benzohydrazide derivatives with antibacterial activity by determining their Minimum Inhibitory Concentration (MIC) in a high-throughput format.
Benzohydrazide derivatives have shown promise as antimicrobial agents against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[1][4][5] High-throughput screening of benzohydrazide libraries can rapidly identify potent compounds for further development.
Experimental Protocol: High-Throughput MIC Determination
This protocol is designed for screening a library of benzohydrazide compounds in a 384-well format to determine their MIC against selected bacterial strains.
Materials and Reagents:
-
Benzohydrazide compound library (10 mM in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
DMSO (Dimethyl sulfoxide)
-
Standard antibiotics (e.g., Gentamicin, Erythromycin) as positive controls[1]
-
Resazurin sodium salt solution (0.015% w/v in PBS)
-
384-well clear-bottom assay plates
-
384-well compound source plates
-
Automated liquid handler
-
Microplate incubator capable of maintaining 35-37°C with agitation
-
Microplate reader (absorbance at 600 nm and fluorescence)
Procedure:
-
Compound Plate Preparation:
-
Dispense 1 µL of 10 mM benzohydrazide stock solutions into designated wells of a 384-well source plate.
-
Add 99 µL of DMSO to each well to create a 100 µM intermediate plate.
-
Perform serial dilutions (e.g., 2-fold or 10-fold) in DMSO to create a concentration gradient.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, transfer 1 µL of the diluted compounds, DMSO (negative control), and control antibiotics from the source plate to a 384-well assay plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the bacterial inoculum into each well of the assay plate.
-
Seal the plates and incubate for 16-20 hours at 35°C with agitation.
-
-
MIC Determination:
-
Method A (Absorbance): Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the compound that inhibits ≥90% of bacterial growth compared to the vehicle control.
-
Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence (Ex/Em: ~560/590 nm). A lack of fluorescence indicates inhibition of bacterial metabolism.
-
Data Presentation
Table 1: Representative MIC Data for a Benzohydrazide Library
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BH-001 | 16 | 64 |
| BH-002 | >128 | >128 |
| BH-003 | 8 | 32 |
| BH-004 | 4 | 16 |
| Gentamicin | 1 | 2 |
HTS Workflow for Antimicrobial MIC Determination
Caption: HTS workflow for antimicrobial MIC determination.
Application Note 2: Anticancer Cell Viability Screening
Objective: To identify benzohydrazide derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines.
Benzohydrazide derivatives have been investigated for their anticancer properties, with some compounds showing inhibitory activity against various cancer cell lines.[6] HTS assays are crucial for screening large libraries to discover novel anticancer leads.
Experimental Protocol: Cell-Based Viability Assay
This protocol describes a fluorescence-based cell viability assay in a 384-well format to screen a benzohydrazide library for anticancer activity.
Materials and Reagents:
-
Benzohydrazide compound library (10 mM in DMSO)
-
Human cancer cell line (e.g., K562, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
CellTiter-Blue® or similar resazurin-based viability reagent
-
Doxorubicin or other standard anticancer drug (positive control)
-
384-well black-walled, clear-bottom assay plates
-
Automated liquid handler (e.g., acoustic dispenser or pin tool)
-
Cell incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (e.g., 2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by serially diluting the 10 mM stock solutions in DMSO.
-
Using an acoustic dispenser or pin tool, transfer 100 nL of compound solutions, DMSO (vehicle control), and a positive control to the cell plates. This results in a final compound concentration range (e.g., 0.1 to 100 µM).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
-
Viability Assessment:
-
Add 10 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Ex/Em: ~560/590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated controls.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for active compounds.
-
Data Presentation
Table 2: Representative Anticancer Activity Data for a Benzohydrazide Library
| Compound ID | K562 Cell Line IC50 (µM) | A549 Cell Line IC50 (µM) |
| BH-005 | 15.2 | 25.8 |
| BH-006 | >100 | >100 |
| BH-007 | 5.6 | 9.1 |
| Doxorubicin | 0.8 | 1.2 |
HTS Workflow for Anticancer Cell Viability
Caption: HTS workflow for anticancer cell viability screening.
Application Note 3: Enzyme Inhibition Assays
Objective: To identify benzohydrazide derivatives that act as inhibitors of specific enzymes, such as cholinesterases or kinases.
Benzohydrazide derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research.[7] Additionally, they have been explored as potential EGFR kinase inhibitors.[8]
Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., AChE)
This protocol outlines a high-throughput colorimetric assay for screening benzohydrazide libraries against AChE.
Materials and Reagents:
-
Benzohydrazide compound library (10 mM in DMSO)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Donepezil or other known AChE inhibitor (positive control)
-
384-well clear assay plates
-
Automated liquid handler
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Assay Plate Preparation:
-
Dispense 1 µL of diluted compounds, DMSO, and positive control into a 384-well plate.
-
Add 20 µL of AChE enzyme solution in assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing ATC and DTNB in assay buffer.
-
Add 20 µL of the substrate mix to all wells to start the enzymatic reaction.
-
-
Kinetic Reading:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes). The rate of color change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
For active compounds, perform dose-response experiments to determine IC50 values.
-
Data Presentation
Table 3: Representative Enzyme Inhibition Data for a Benzohydrazide Library
| Compound ID | AChE % Inhibition @ 10 µM | AChE IC50 (µM) |
| BH-008 | 85.2 | 1.5 |
| BH-009 | 12.1 | >50 |
| BH-010 | 92.5 | 0.9 |
| Donepezil | 98.7 | 0.01 |
EGFR Signaling Pathway
Some benzohydrazide derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | CoLab [colab.ws]
- 7. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Mechanism of Action Studies for Bioactive Benzohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for elucidating the mechanism of action of bioactive benzohydrazide compounds. Benzohydrazides are a versatile class of molecules known for their wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.[1][2][3] Understanding their mechanism of action is crucial for the development of new therapeutic agents.
I. Quantitative Data Summary
The following tables summarize the biological activities of various benzohydrazide derivatives from recent studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Benzohydrazide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| H20 | A549 (Lung) | MTT | 0.46 | [4] |
| MCF-7 (Breast) | MTT | 0.29 | [4] | |
| HeLa (Cervical) | MTT | 0.15 | [4] | |
| HepG2 (Liver) | MTT | 0.21 | [4] | |
| 21 | LN-229 (Glioblastoma) | MTT | 0.77 | [5] |
| 6g | K562 (Leukemia) | Not Specified | ~50 | [6][7] |
Table 2: Antimicrobial Activity of Benzohydrazide Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 18 | Staphylococcus aureus ATCC 43300 (MRSA) | Broth Dilution | 3.91 | [5] |
| 18 | Gram-positive bacteria | Not Specified | 0.48–7.81 | [5] |
| 9 | Gram-positive bacteria | Not Specified | 15.62 | [5] |
| 5c, 5d, 5e, 5g, 5i, 5j | Bacillus cereus | Not Specified | 25 | [] |
| 5j | Bacillus cereus | Agar Well Diffusion | 16 mm (inhibition zone) | [] |
Table 3: Enzyme Inhibitory Activity of Benzohydrazide Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| H20 | EGFR Kinase | ELISA | 0.08 | [4] |
| 6 | Urease | Not Specified | 13.33 ± 0.58 | [9] |
| 25 | Urease | Not Specified | <21.14 | [9] |
| 36 | Urease | Not Specified | 0.87 ± 0.31 | [10] |
| 10 | Carbonic Anhydrase I | Not Specified | 0.030 | [11] |
| 10 | Carbonic Anhydrase II | Not Specified | 0.047 | [11] |
| 9 | α-amylase | Not Specified | 116.19 | [4] |
| 7 | α-glucosidase | Not Specified | 61.16 | [4] |
Table 4: Antioxidant Activity of Benzohydrazide Derivatives
| Compound ID | Assay Type | Activity | Reference |
| ohbh1-10 | DPPH & ABTS | Moderate | [12] |
| 4 | DPPH | 71% inhibition | [13] |
| 10 | Not Specified | 89.23% inhibition | |
| 20 | Not Specified | 94.49% inhibition |
II. Experimental Protocols
This section provides detailed methodologies for key experiments to study the mechanism of action of bioactive benzohydrazide compounds.
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14][15] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Materials:
-
Benzohydrazide compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzohydrazide compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow for MTT Assay
This protocol describes the in vitro determination of urease inhibitory activity using the indophenol method, which quantifies ammonia production.[16]
Materials:
-
Jack bean urease solution
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Test compounds (benzohydrazides) dissolved in a suitable solvent
-
Thiourea (standard inhibitor)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and 50 µL of phosphate buffer.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Final Incubation: Incubate at 37°C for 10 minutes for color development.
-
Absorbance Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. The IC50 value can be determined from a dose-response curve.
Workflow for Urease Inhibition Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The agar streak dilution method is a common technique for determining MIC.[17]
Materials:
-
Benzohydrazide compound stock solution (in DMSO)
-
Bacterial and/or fungal strains
-
Nutrient agar (for bacteria) or Sabouraud's dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile saline
-
Micropipettes
-
Incubator
Procedure:
-
Compound-Agar Plate Preparation: Prepare serial dilutions of the benzohydrazide compounds. Add a specific volume of each dilution to molten sterile agar and pour into Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate the prepared agar plates with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]
Materials:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Benzohydrazide compounds at various concentrations
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a test tube or a 96-well plate, mix a defined volume of the test compound solution with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
III. Signaling Pathway Visualization
Several benzohydrazide derivatives have been identified as inhibitors of EGFR kinase.[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[11][18] The three major signaling pathways downstream of EGFR are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[18]
This document serves as a foundational guide for researchers investigating the mechanisms of action of bioactive benzohydrazide compounds. The provided protocols and data summaries are intended to facilitate experimental design and data interpretation in the pursuit of novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. promega.com [promega.com]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | CoLab [colab.ws]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
Application Notes and Protocols for 4-Isopropylbenzohydrazide in Enzyme Inhibitor Development
Disclaimer: There is a notable lack of publicly available scientific literature specifically detailing the use of 4-Isopropylbenzohydrazide as an enzyme inhibitor. The following application notes and protocols are based on studies of structurally related benzohydrazide derivatives. This information is intended to serve as a guide for researchers and drug development professionals on how one might approach the study of this compound as a potential enzyme inhibitor, using closely related compounds as a reference.
I. Application Notes
Introduction:
Benzohydrazide and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The core structure, featuring a benzene ring attached to a hydrazide group (-CONHNH2), serves as a versatile scaffold for the development of various therapeutic agents. The hydrazide-hydrazone structure is a known pharmacophore with demonstrated inhibitory activity against several enzymes.[2]
The potential for this compound as an enzyme inhibitor can be inferred from the activities of its analogs. For instance, various substituted benzohydrazides have shown inhibitory effects against enzymes such as monoamine oxidases (MAOs), β-secretase (BACE-1), soluble epoxide hydrolase (sEH), and microbial enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR).[2][3][4] The isopropyl group at the para position of the benzene ring in this compound may influence its lipophilicity and binding interactions with target enzymes.
Potential Mechanisms of Action and Therapeutic Applications:
Based on the activities of related compounds, this compound could potentially be developed as an inhibitor for several classes of enzymes:
-
Monoamine Oxidase (MAO) Inhibition: Substituted benzohydrazides have been identified as potent inhibitors of MAO-A and MAO-B, enzymes crucial in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibition of these enzymes is a key therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease.
-
Antimicrobial Activity: Benzohydrazide derivatives have been shown to inhibit microbial enzymes essential for pathogen survival. For example, they have been investigated as inhibitors of enoyl-ACP reductase and DHFR in bacteria, presenting a potential avenue for the development of new antibacterial agents.[3]
-
Anticancer Activity: Some benzohydrazide derivatives have demonstrated anticancer properties by targeting enzymes involved in cancer cell proliferation and survival, such as microtubule affinity regulating kinase 4 (MARK4).[5]
Structure-Activity Relationship (SAR) Considerations:
The biological activity of benzohydrazide derivatives is often modulated by the nature and position of substituents on the benzene ring. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the inhibitory potency and selectivity of the compound for a particular enzyme.[6] The isopropyl group in this compound is a moderately lipophilic, electron-donating group which could enhance membrane permeability and hydrophobic interactions within the enzyme's active site.
II. Quantitative Data on a Structurally Related Inhibitor
The following table summarizes the inhibitory activity of a structurally related benzohydrazide derivative, N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide , against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), as reported in a study on tosylated acyl hydrazone derivatives.[2]
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| N′-[(4-Fluorophenyl)methylidene]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-A | 1.54 | 0.35 | Competitive |
| N′-[(3-Nitrophenyl)methylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-B | 3.64 | 1.97 | Competitive |
III. Experimental Protocols
The following are representative protocols based on methodologies used for the synthesis and evaluation of related benzohydrazide enzyme inhibitors.
A. Synthesis of a Representative Benzohydrazide Derivative
This protocol describes the synthesis of a generic N'-benzylidene-benzohydrazide derivative, which can be adapted for this compound.
Materials:
-
This compound
-
Substituted or unsubstituted benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.
-
Add 1 equivalent of the desired benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N'-benzylidene-4-isopropylbenzohydrazide.
B. In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from studies on the inhibition of MAO by benzohydrazide derivatives.[2]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable quenching solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
IV. Visualizations
A. Signaling Pathway
Caption: Hypothetical inhibition of MAO by this compound.
B. Experimental Workflow
Caption: Workflow for synthesis and screening of benzohydrazide inhibitors.
C. Structure-Activity Relationship (SAR) Logic
Caption: Key structural elements influencing benzohydrazide activity. Caption: Key structural elements influencing benzohydrazide activity.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase [mdpi.com]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 4-Isopropylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of potential analytical methods for the quantification of 4-Isopropylbenzohydrazide. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established protocols for structurally similar compounds to provide a robust starting point for method development and validation. The primary analytical techniques discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the potential performance characteristics of different analytical techniques based on data from analogous compounds.
| Analytical Method | Potential Analyte Analogs | Potential Linearity (r²) | Potential Range | Potential Accuracy (%) | Potential Precision (%RSD) | Potential Limit of Quantification (LOQ) |
| GC-MS | 4-isopropyl-N-(4-methylbenzyl)benzamide | >0.99 | 1 - 100 µg/mL | Not specified | Not specified | Not specified |
| HPLC-UV | p-Aminobenzoic Acid | Not specified | Not specified | Not specified | 5.7 - 19.5 | 6 µg/mL[1] |
| Spectrophotometry | p-Aminobenzoic Acid | Not specified | 0.25 - 7 µg/mL | Not specified | Not specified | 1.67 µg/mL[1] |
Note: The data presented are for structurally related compounds and should be considered as a preliminary guide for the method development of this compound. RSD refers to Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from methods for similar compounds and should be optimized and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high separation efficiency and definitive identification, making it a powerful technique for the analysis of semi-volatile compounds like this compound.[2]
a. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate) to prepare a stock solution of 1 mg/mL.[2]
-
Perform serial dilutions of the stock solution with the same solvent to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
b. Sample Preparation (from a biological matrix):
-
For analysis in a biological matrix like plasma, a liquid-liquid extraction or protein precipitation followed by solid-phase extraction may be necessary to remove interferences.
-
A generic protein precipitation can be performed by adding 1 mL of acetonitrile to 100 µL of the plasma sample.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
The supernatant can then be further purified or directly injected into the GC-MS system.
c. GC-MS Instrumental Parameters (Suggested Starting Conditions):
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[2]
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-500
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the quantification of a wide range of compounds.[3] A reversed-phase HPLC method with UV detection would be a primary choice for this compound.
a. Standard and Sample Preparation:
-
Prepare standard solutions as described in the GC-MS protocol, using the mobile phase as the diluent.
-
Sample preparation should be tailored to the matrix. For pharmaceutical formulations, simple dissolution in the mobile phase may be sufficient. For biological samples, protein precipitation or solid-phase extraction is recommended.
b. HPLC Instrumental Parameters (Suggested Starting Conditions):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or UV Detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). The exact ratio should be optimized through method development (e.g., starting with 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning a standard solution of this compound for its maximum absorbance (λmax).
UV-Visible Spectrophotometry Protocol
Spectrophotometry is a simple and cost-effective method for quantification, provided the analyte has a significant UV absorbance and the sample matrix is not complex.[4][5]
a. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution, ensuring the concentration falls within the linear range of the calibration curve.
b. Spectrophotometric Measurement:
-
Determine the λmax of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm).
-
Set the spectrophotometer to the determined λmax.[5]
-
Use the solvent as a blank to zero the instrument.[5]
-
Measure the absorbance of each calibration standard and the sample solution.[5]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.[5]
Diagrams and Workflows
Visual representations of the analytical processes can aid in understanding and implementation.
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The protocols and data presented in this application note provide a comprehensive starting point for developing a robust and reliable analytical method for the quantification of this compound. While direct, validated methods were not found, the information adapted from structurally similar compounds offers valuable guidance. It is imperative that any method based on these suggestions be fully validated according to the relevant regulatory guidelines to ensure its accuracy, precision, and suitability for the intended purpose.
References
Application Notes and Protocols for Molecular Docking Studies of Benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting molecular docking studies of benzohydrazide derivatives against various protein targets. Benzohydrazides are a versatile class of compounds with a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing insights into potential drug-target interactions.[3]
I. Application Notes
Benzohydrazide derivatives have been successfully investigated as inhibitors for a variety of protein targets. These studies highlight the potential of this chemical scaffold in drug discovery and development.
Key Protein Targets for Benzohydrazide Derivatives:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Overexpression of EGFR is implicated in various cancers.[4] Benzohydrazide derivatives containing dihydropyrazole moieties have shown potent inhibitory activity against EGFR, suggesting their potential as anticancer agents.[4][5]
-
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): These enzymes are key targets in the treatment of neurodegenerative diseases.[1] Certain 4-hydroxybenzohydrazide derivatives have been identified as potential dual inhibitors of both MAO-B and AChE.[1][6]
-
Bacterial Protein Targets: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[7] Benzohydrazide derivatives have been docked against various bacterial proteins, such as DNA gyrase and topoisomerase II, demonstrating their potential as antibacterial drugs.[8] One study highlighted their potential against Mycobacterium tuberculosis through inhibition of the enoyl acyl carrier protein reductase (InhA).[9]
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and hypertension.[10] Benzohydrazide derivatives have demonstrated inhibitory effects on human carbonic anhydrase isozymes I and II (hCA-I and hCA-II).[10]
-
Succinate Dehydrogenase (SDH): This enzyme is a target for agricultural fungicides. Benzohydrazide derivatives containing a 4-aminoquinazoline moiety have shown effective inhibition of SDH from Rhizoctonia solani, a plant pathogenic fungus.[11]
II. Quantitative Data Summary
The following tables summarize the quantitative data from various molecular docking and biological activity studies of benzohydrazide derivatives.
Table 1: Anticancer Activity of Benzohydrazide Derivatives against EGFR
| Compound | Target Cell Lines | IC50 (µM) | EGFR Inhibition IC50 (µM) | Reference |
| H20 | A549, MCF-7, HeLa, HepG2 | 0.46, 0.29, 0.15, 0.21 | 0.08 | [4] |
| Erlotinib (Control) | - | - | 0.03 | [4] |
Table 2: Antibacterial Activity and Docking Scores of Benzohydrazide Derivatives
| Compound | Target Protein | Binding Score (kcal/mol) | Biological Activity | Reference |
| Schiff base analogs (S1–S6) | Bacterial targets | -6.8 to -7.7 | Moderate to good antibacterial activity | [7] |
| Ciprofloxacin (Control) | - | -7.8 | - | [7] |
| Compound 3d | FabH receptor | - | Potent against B. subtilis (MIC 4 µg/mL) | [12] |
| Compound 3f | FabH receptor | - | Potent against S. aureus (MIC 4 µg/mL) | [12] |
Table 3: Inhibition of Carbonic Anhydrases by Benzohydrazide Derivatives
| Compound | hCA-I IC50 (µM) | hCA-II IC50 (µM) | hCA-I Binding Energy (kcal/mol) | hCA-II Binding Energy (kcal/mol) | Reference |
| 2-amino 3-nitro benzohydrazide (10) | 0.030 | 0.047 | - | - | [10] |
| 3-amino 2-methyl benzohydrazide (3) | - | - | -6.43 | -6.13 | [10] |
III. Experimental Protocols
This section provides detailed protocols for the synthesis of benzohydrazide derivatives and the subsequent molecular docking studies.
A. Synthesis of Benzohydrazide Derivatives (General Protocol)
This protocol describes a general method for the synthesis of benzohydrazide derivatives via the condensation of a benzohydrazide with an appropriate aldehyde.
Materials:
-
Benzohydrazide
-
Substituted aldehyde
-
Ethanol or other suitable solvent
-
Catalytic amount of acid (e.g., concentrated Hydrochloric Acid)
-
Reaction flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of the benzohydrazide and the substituted aldehyde in a suitable solvent (e.g., ethanol or water) in a reaction flask.
-
Add a few drops of a suitable acid catalyst (e.g., concentrated HCl) to the mixture.[13]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The resulting precipitate (the benzohydrazide derivative) is collected by filtration.[2]
-
Wash the precipitate with a suitable solvent (e.g., petroleum ether) to remove any unreacted starting materials.[2]
-
Dry the purified product in a vacuum desiccator.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[9]
B. Molecular Docking Protocol
This protocol outlines the general steps for performing molecular docking of benzohydrazide derivatives against a protein target using software like AutoDock Vina or Maestro.[1][3][7]
1. Preparation of the Protein Structure:
-
Obtain the 3D structure of the target protein from a protein database like the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.[1] This can be done using the "Protein Preparation Wizard" in software like Maestro.[1]
-
Identify the binding site (active site) of the protein. This can be determined from the co-crystallized ligand in the PDB file or through literature review.[1]
2. Preparation of the Ligand (Benzohydrazide Derivative):
-
Draw the 2D structure of the benzohydrazide derivative using a chemical drawing software and convert it to a 3D structure.
-
Prepare the ligand by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy using a suitable force field (e.g., OPLS4).[1]
3. Molecular Docking Simulation:
-
Define the grid box around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.
-
Perform the docking simulation using a docking program (e.g., Glide in Maestro or AutoDock Vina).[1][7] The program will generate multiple binding poses of the ligand within the protein's active site.
-
The docking results are typically ranked based on a scoring function, which estimates the binding affinity (e.g., docking score or binding free energy in kcal/mol).[3][7]
4. Analysis of Docking Results:
-
Visualize the docked poses of the ligand in the protein's active site to analyze the binding interactions.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.
-
The pose with the lowest binding energy and the most favorable interactions is considered the most probable binding mode.
IV. Visualizations
The following diagrams illustrate key workflows and pathways relevant to the molecular docking studies of benzohydrazide derivatives.
Caption: General workflow for the design and evaluation of benzohydrazide derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzohydrazides.
Caption: Logical workflow for structure-based drug design using benzohydrazides.
References
- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencejournal.re [sciencejournal.re]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield and purity of 4-Isopropylbenzohydrazide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Isopropylbenzohydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes for this compound are:
-
Route 1: Hydrazinolysis of an Ester: This method involves the reaction of a 4-isopropylbenzoate ester (e.g., methyl or ethyl ester) with hydrazine hydrate.
-
Route 2: Acylation of Hydrazine with an Acid Chloride: This route starts with the conversion of 4-isopropylbenzoic acid to 4-isopropylbenzoyl chloride, which then reacts with hydrazine.
Q2: Which synthetic route generally provides a higher yield?
A2: Both routes can provide good yields. The hydrazinolysis of an ester, when driven to completion, can offer very high yields, often exceeding 90%.[1] The acid chloride route is also efficient, with reported yields around 85%. The choice of route may depend on the availability of starting materials, reaction scale, and desired purity.
Q3: What are the most critical factors affecting the yield and purity of the synthesis?
A3: Several factors are critical for a successful synthesis:
-
Purity of Starting Materials: Using high-purity 4-isopropylbenzoic acid or its ester and fresh hydrazine hydrate is crucial.
-
Exclusion of Moisture: For the acid chloride route, the reaction is highly sensitive to moisture, which can hydrolyze the acid chloride back to the carboxylic acid.[2]
-
Reaction Temperature and Time: Optimal temperature and reaction duration are essential to ensure the reaction goes to completion without significant side product formation.
-
Stoichiometry of Reactants: The molar ratio of reactants, particularly the amount of hydrazine hydrate, can influence the reaction outcome.
-
Effective Purification: Proper purification, typically by recrystallization, is vital to remove unreacted starting materials and byproducts.
Q4: How can I purify the crude this compound?
A4: The most common and effective method for purifying this compound is recrystallization.[2][3] Suitable solvents for recrystallization of benzamide derivatives include ethanol, methanol, or a mixture of solvents like ethanol/water or hexane/ethyl acetate.[3][4] The choice of solvent depends on the impurity profile. Column chromatography can be used for more challenging separations.[3]
Q5: What are the potential safety hazards associated with this synthesis?
A5: Hydrazine and its derivatives are toxic and potentially corrosive. Thionyl chloride, used in the acid chloride route, is also a hazardous reagent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides
Route 1: Hydrazinolysis of Methyl 4-Isopropylbenzoate
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the reaction time or temperature. - Use a larger excess of hydrazine hydrate. - Ensure efficient stirring to improve mixing. |
| Loss of product during work-up. | - Ensure the product has fully precipitated before filtration. Cooling the reaction mixture in an ice bath can aid precipitation. - Minimize the amount of cold solvent used for washing the crystals. | |
| Purity of starting ester. | - Ensure the methyl 4-isopropylbenzoate is of high purity. Consider purifying the ester by distillation if necessary. | |
| Product is an oil or does not solidify | Presence of impurities. | - Attempt to purify a small sample by column chromatography to isolate the desired product. - Try different recrystallization solvents or solvent mixtures. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Presence of starting ester in the final product | Incomplete reaction. | - As with low yield, increase reaction time, temperature, or the excess of hydrazine hydrate. |
| Formation of a diacylhydrazine byproduct (R-CO-NH-NH-CO-R) | Reaction of the product with unreacted starting material. | - This is less common in hydrazinolysis of esters but can occur if the reaction conditions are too harsh or if there is an issue with the stoichiometry. Ensure a sufficient excess of hydrazine is present. |
Route 2: Acylation of Hydrazine with 4-Isopropylbenzoyl Chloride
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of 4-isopropylbenzoyl chloride. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incomplete formation of the acid chloride. | - Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride). - Increase the reflux time during the acid chloride preparation.[2] | |
| Formation of the hydrochloride salt of hydrazine. | - Use an excess of hydrazine or add a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl formed during the reaction. | |
| Presence of 4-isopropylbenzoic acid in the final product | Incomplete conversion to the acid chloride. | - See solutions for "Incomplete formation of the acid chloride." |
| Hydrolysis of the acid chloride during the reaction or work-up. | - See solutions for "Hydrolysis of 4-isopropylbenzoyl chloride." | |
| Formation of 1,2-bis(4-isopropylbenzoyl)hydrazine (diacylhydrazine) | Reaction of this compound with another molecule of 4-isopropylbenzoyl chloride. | - Add the 4-isopropylbenzoyl chloride solution slowly to a stirred solution of excess hydrazine. - Maintain a low reaction temperature to control the reaction rate. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Hydrazinolysis of Ester | Route 2: Acylation via Acid Chloride |
| Starting Material | Methyl 4-isopropylbenzoate | 4-Isopropylbenzoic Acid |
| Key Reagents | Hydrazine Hydrate | Thionyl Chloride, Hydrazine |
| Typical Solvent | Ethanol or Methanol | Toluene (for acid chloride), Dichloromethane (for acylation) |
| Typical Temperature | Reflux | Reflux (for acid chloride), 0 °C to Room Temperature (for acylation) |
| Typical Reaction Time | 6-24 hours | 1-3 hours (for acid chloride), 2-4 hours (for acylation) |
| Reported Yield | ~92% (for a similar methoxy derivative)[1] | ~85% |
| Purity (after recrystallization) | >98% | >98% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrazinolysis of Methyl 4-Isopropylbenzoate
This protocol is adapted from the synthesis of a similar benzohydrazide.[1]
Materials:
-
Methyl 4-isopropylbenzoate
-
Hydrazine hydrate (80-95%)
-
Methanol or Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-isopropylbenzoate in methanol or ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. To maximize precipitation, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (the same solvent used for the reaction).
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound via 4-Isopropylbenzoyl Chloride
This protocol is based on the general synthesis of benzamides from acid chlorides.[4]
Step 1: Synthesis of 4-Isopropylbenzoyl Chloride
Materials:
-
4-Isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 4-isopropylbenzoic acid in anhydrous toluene.
-
Add a catalytic amount of DMF (a few drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-isopropylbenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude 4-isopropylbenzoyl chloride
-
Hydrazine hydrate
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a separate flask, dissolve an excess of hydrazine hydrate (at least 2 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-isopropylbenzoyl chloride from Step 1 in anhydrous DCM.
-
Slowly add the 4-isopropylbenzoyl chloride solution dropwise to the cooled and stirred hydrazine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent.
Visualizations
References
Troubleshooting common side reactions in benzohydrazide synthesis.
Welcome to the technical support center for benzohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in benzohydrazide synthesis?
A1: Low yields in the synthesis of benzohydrazide from esters like methyl benzoate and hydrazine hydrate can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Increasing the reaction time from the typical 2 hours to 5-8 hours, or elevating the temperature, can often improve yields.[1] Microwave-assisted synthesis can also be a time-efficient alternative to conventional heating.
-
Purity of Reactants: The purity of the starting materials, particularly the ester and hydrazine hydrate, is critical. Using freshly distilled or high-purity reagents is recommended as impurities can interfere with the reaction.[1]
-
Side Reactions: The formation of unwanted byproducts consumes reactants and reduces the yield of the desired benzohydrazide.[1] A common side product is 1,2-dibenzoylhydrazine.
-
Product Loss During Work-up: Significant amounts of the product can be lost during isolation and purification steps such as filtration and washing.[1]
Q2: I am observing an unexpected, high-melting point solid in my product. What could it be?
A2: A common side product in benzohydrazide synthesis, especially when using benzoyl chloride, is the formation of 1,2-dibenzoylhydrazine. This symmetrical molecule is often less soluble and has a higher melting point than the desired benzohydrazide. Its formation is favored by the reaction of two equivalents of the benzoylating agent with one equivalent of hydrazine.
Q3: How can I minimize the formation of 1,2-dibenzoylhydrazine?
A3: To minimize the formation of this di-substituted byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydrazine hydrate can help to ensure that the mono-acylated product, benzohydrazide, is the major product. Slow, dropwise addition of the benzoylating agent to the hydrazine solution at a controlled temperature can also help to reduce the formation of the di-substituted side product.
Q4: My purified benzohydrazide shows impurities in the NMR spectrum. What are the likely contaminants?
A4: Unexpected peaks in an NMR spectrum often indicate the presence of starting materials or side products.
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Unreacted Methyl Benzoate: The presence of a singlet around 3.9 ppm would indicate remaining methyl benzoate.
-
Benzoic Acid: If your starting ester was hydrolyzed, or if the final product has degraded, you may see a broad singlet characteristic of a carboxylic acid proton, typically above 10 ppm.
-
1,2-Dibenzoylhydrazine: This symmetrical molecule will show a distinct set of aromatic peaks and a characteristic NH proton signal.
Q5: What is the best way to purify crude benzohydrazide?
A5: Recrystallization is the most common and effective method for purifying solid benzohydrazide.[1] Ethanol is a frequently used solvent.[1] If recrystallization does not yield a pure product, column chromatography can be a viable alternative.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reflux time to 5-8 hours.[1]- Ensure the reaction temperature is optimal.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Impure Reactants | - Use high-purity or freshly distilled methyl benzoate and hydrazine hydrate.[1]- Ensure all glassware is clean and dry. |
| Side Product Formation | - Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents).- Control the reaction temperature to minimize side reactions. |
| Product Loss During Workup | - Ensure the product has fully precipitated before filtration by cooling the reaction mixture in an ice bath.- Wash the filtered product with a minimal amount of cold solvent to avoid dissolving the product. |
Issue 2: Product Purity Issues
| Observed Problem | Possible Cause | Troubleshooting Steps |
| Persistent Impurities after Recrystallization | - Inappropriate recrystallization solvent.- Co-precipitation of impurities. | - Perform small-scale solvent screening to find an optimal solvent where the product has high solubility at high temperatures and low solubility at low temperatures.[1]- Ensure slow cooling to allow for selective crystallization.[2] |
| Oily Product Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent.[2]- Allow the solution to cool more slowly.[2] |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of the desired product.[1] |
Experimental Protocols
Synthesis of Benzohydrazide from Methyl Benzoate
This protocol is a general guideline for the synthesis of benzohydrazide.
Materials:
-
Methyl benzoate
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl benzoate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).[1] Ethanol can be used as a solvent if desired.
-
Heat the mixture to reflux and maintain for 2-5 hours.[1] The progress of the reaction can be monitored by TLC.[1]
-
After the reaction is complete, cool the flask to room temperature. A white precipitate of benzohydrazide should form.[3]
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[1]
-
Dry the crude product. The typical yield of crude benzohydrazide is high. Further purification can be achieved by recrystallization.
Recrystallization of Benzohydrazide from Ethanol
Procedure:
-
Dissolve the crude benzohydrazide in a minimum amount of hot ethanol in an Erlenmeyer flask.[1]
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Perform a hot gravity filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure benzohydrazide should form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.[1]
Visual Guides
Reaction Pathways
Caption: Main reaction pathway for benzohydrazide synthesis.
Caption: Formation of 1,2-dibenzoylhydrazine side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Optimization of Reaction Conditions for Coupling 4-Isopropylbenzohydrazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful coupling of 4-isopropylbenzohydrazide with carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for acylation?
The primary nucleophilic site for acylation on this compound is the terminal nitrogen atom (-NH2) of the hydrazide moiety. This is due to its higher basicity and accessibility compared to the adjacent nitrogen atom.
Q2: Which coupling reagents are most effective for reactions with this compound?
Common and effective coupling reagents for amide bond formation are well-suited for coupling with this compound. These fall into three main categories:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are known for their high reactivity and are particularly useful for sterically hindered substrates.
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective, especially for challenging couplings that may be sluggish with other reagents.
Q3: What are the optimal reaction conditions to consider?
Optimal conditions are substrate-dependent, but here are general guidelines:
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.
-
Temperature: Most coupling reactions are initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. For less reactive partners, gentle heating may be required.
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically added to neutralize any acid formed during the reaction and to deprotonate the amine if it is in a salt form.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (this compound and the carboxylic acid) and the appearance of a new spot corresponding to the acylated product.
Troubleshooting Guides
This section addresses common issues encountered during the coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | - Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.- Consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Allow for a pre-activation step where the carboxylic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding this compound. |
| Hydrolysis of Activated Intermediate | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | - For sluggish reactions, consider increasing the temperature to 40-50°C. However, monitor for potential side reactions. |
| Steric Hindrance | - The isopropyl group on the benzohydrazide or bulky groups on the carboxylic acid can slow down the reaction. Increase the reaction time (up to 24 hours) or use a more potent coupling reagent like HATU. |
Problem 2: Presence of Multiple Products/Impurities
| Potential Cause | Suggested Solution |
| Double Acylation | - This can occur where both nitrogen atoms of the hydrazide are acylated. Use a slight excess (1.1-1.2 equivalents) of this compound relative to the carboxylic acid to favor mono-acylation. |
| N-acylurea Formation (with EDC) | - This is a common side reaction with carbodiimide reagents. The use of HOBt as an additive can suppress the formation of this unreactive byproduct. |
| Guanidinylation (with HATU) | - The uronium salt can react with the amine. Avoid a large excess of HATU. |
| Racemization (if carboxylic acid is chiral) | - Use additives like HOBt or HOAt to suppress racemization.- Keep the reaction temperature low and minimize the activation time. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Removal of Urea Byproduct (from EDC) | - Perform an acidic workup by washing the reaction mixture with dilute HCl (e.g., 1 M HCl) to remove the water-soluble urea. |
| Removal of Excess Coupling Reagents/Additives | - Aqueous workup with dilute acid and base washes can remove most of these impurities. |
| Similar Polarity of Product and Starting Materials | - If purification by column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
Data Presentation
The following table summarizes representative reaction conditions for the coupling of this compound with a generic carboxylic acid using common coupling reagents. Please note that optimal conditions may vary depending on the specific substrate.
| Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 0 to RT | 12-24 | 70-90 |
| HATU | - | DIPEA | DMF | 0 to RT | 2-6 | 85-95 |
| PyBOP | - | DIPEA | DCM | RT | 4-8 | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Coupling
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents).
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Dissolve the solids in anhydrous DMF.
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Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes.
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Add this compound (1.1 equivalents) to the mixture.
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Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) in one portion.
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for HATU Mediated Coupling
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In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15 minutes for pre-activation.
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Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
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Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.
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Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
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Purify the crude product as described above.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: Reaction pathway for this compound coupling.
Overcoming solubility issues of 4-Isopropylbenzohydrazide in biological assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of 4-Isopropylbenzohydrazide in biological assays.
Troubleshooting Guides
Guide 1: Compound Precipitation in Aqueous Buffers
This guide addresses the common issue of this compound precipitating when diluted from a DMSO stock into an aqueous assay buffer.
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Always use anhydrous DMSO to prevent compound degradation.
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: To minimize solvent-induced toxicity and artifacts, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%, and ideally below 0.1%. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to assess the impact of the solvent on the biological system.
Q3: My compound precipitates even at low DMSO concentrations. What can I do?
A3: If precipitation persists, consider the following strategies:
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Co-solvents: Introduce a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Assess the pKa of this compound and adjust the pH of your buffer accordingly, ensuring it remains compatible with your assay.
-
Excipients: Utilize solubility-enhancing excipients such as cyclodextrins, which can encapsulate the compound and increase its aqueous solubility.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Q4: Are there alternative solvents to DMSO?
A4: Yes, other organic solvents like dimethylformamide (DMF) and ethanol can be used. However, their compatibility with your specific assay and their potential for cellular toxicity must be carefully evaluated. For any alternative solvent, a thorough validation, including a vehicle control, is essential.
Q5: How can I determine the aqueous solubility of this compound in my specific buffer?
A5: The shake-flask method is the gold standard for determining equilibrium solubility. An excess of the compound is added to your buffer, agitated until equilibrium is reached, and then the concentration of the dissolved compound in the filtered supernatant is measured, typically by HPLC.
Data Presentation
| Solvent | Type | General Suitability for Benzohydrazides | Maximum Recommended Concentration in Cell-Based Assays |
| DMSO | Polar Aprotic | High | < 0.5% |
| DMF | Polar Aprotic | High | < 0.5% |
| Ethanol | Polar Protic | Moderate | < 1% |
| Methanol | Polar Protic | Moderate | Not recommended for live cells |
| Acetonitrile | Polar Aprotic | Moderate | Not recommended for live cells |
| Water | Polar Protic | Low | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (MW: 178.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Calibrated analytical balance
Procedure:
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Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.78 mg of this compound into the tube.
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Add 100 µL of anhydrous DMSO to the tube.
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Cap the tube securely and vortex vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
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If necessary, gently warm the solution to 37°C for 5-10 minutes to aid dissolution, followed by vortexing.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to determine the concentration at which this compound begins to precipitate from an aqueous buffer.
Materials:
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10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
In the 96-well plate, add 99 µL of the assay buffer to each well.
-
Add 1 µL of each concentration from the DMSO serial dilution to the corresponding wells of the assay buffer. This will create a range of final compound concentrations with a final DMSO concentration of 1%.
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Include a blank control with 99 µL of buffer and 1 µL of DMSO.
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Mix the plate gently on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (optical density) at 620 nm. An increase in absorbance indicates the presence of precipitate.
-
The concentration at which the absorbance begins to rise above the baseline is the kinetic solubility limit.
Mandatory Visualization
Hypothesized Signaling Pathway
While the specific biological targets of this compound are not well-established, compounds with similar benzohydrazide scaffolds have been reported to exhibit inhibitory effects on various enzymes. The following diagram illustrates a hypothetical mechanism of action where this compound acts as an enzyme inhibitor.
Caption: Hypothesized enzyme inhibition by this compound.
Technical Support Center: Scaling Up the Production of 4-Isopropylbenzohydrazide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Isopropylbenzohydrazide. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address challenges encountered during laboratory synthesis and industrial scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up the production of this compound?
A1: For industrial-scale production, two primary routes are considered, primarily differing in the synthesis of the key intermediate, 4-isopropylbenzoic acid.
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Route A: Oxidation of p-Cymene. This is a cost-effective route that utilizes readily available p-cymene, which is oxidized to 4-isopropylbenzoic acid. The acid is then converted to an ester and subsequently reacted with hydrazine hydrate.
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Route B: Friedel-Crafts Acylation of Cumene. This route involves the acylation of cumene, followed by a haloform reaction to yield 4-isopropylbenzoic acid. This is then esterified and reacted with hydrazine hydrate to produce the final product.
Q2: What are the critical parameters to control during the hydrazide formation step?
A2: The reaction of a 4-isopropylbenzoic acid ester with hydrazine hydrate is a critical step. Key parameters to monitor and control include:
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Molar ratio of reactants: An excess of hydrazine hydrate is typically used to ensure complete conversion of the ester.
-
Temperature: The reaction is often carried out at reflux temperature to drive the reaction to completion.
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Solvent: Ethanol is a commonly used solvent for this reaction.
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Reaction time: The progress of the reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time.
Q3: What are the recommended methods for purifying this compound at a large scale?
A3: The purification of this compound on a large scale is crucial for ensuring the quality and purity of the final product. The most common and effective methods include:
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Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield.
-
Column Chromatography: While more common in laboratory-scale synthesis, it can be adapted for industrial-scale purification using automated flash chromatography systems.
Q4: Are there any green or more sustainable synthesis methods for this compound?
A4: Yes, several approaches can make the synthesis more environmentally friendly. One such method involves microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Additionally, the use of greener solvents and catalysts is an area of active research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-isopropylbenzoic acid | Incomplete oxidation of p-cymene. | Optimize reaction conditions (temperature, catalyst concentration, reaction time). Ensure efficient stirring to overcome mass transfer limitations. |
| Side reactions during Friedel-Crafts acylation. | Control the reaction temperature carefully. Use a high-purity aluminum chloride catalyst. | |
| Incomplete conversion of the ester to the hydrazide | Insufficient hydrazine hydrate. | Increase the molar excess of hydrazine hydrate. |
| Short reaction time. | Extend the reflux time and monitor the reaction progress by TLC or HPLC. | |
| Formation of impurities during hydrazide synthesis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
| Degradation of the product at high temperatures. | Avoid excessive heating during the reaction and work-up. | |
| Difficulty in isolating the product | Product is soluble in the reaction solvent. | Cool the reaction mixture to a lower temperature to induce precipitation. Add a co-solvent in which the product is less soluble. |
| Product is not pure after recrystallization | Inappropriate recrystallization solvent. | Screen different solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Presence of closely related impurities. | Consider a second recrystallization or purification by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of p-Cymene
Step 1: Synthesis of 4-Isopropylbenzoic Acid
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In a suitably sized reactor, charge p-cymene and an aqueous solution of potassium permanganate.
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Heat the mixture to reflux with vigorous stirring.
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Maintain the reflux for several hours until the purple color of the permanganate disappears.
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Cool the reaction mixture and filter off the manganese dioxide.
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Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 4-isopropylbenzoic acid.
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Filter the solid, wash with cold water, and dry to obtain the crude product.
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Recrystallize the crude acid from a suitable solvent (e.g., ethanol/water) to obtain pure 4-isopropylbenzoic acid.
Step 2: Esterification of 4-Isopropylbenzoic Acid
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To a solution of 4-isopropylbenzoic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Heat the mixture to reflux for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the excess ethanol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl 4-isopropylbenzoate.
Step 3: Synthesis of this compound
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Dissolve the ethyl 4-isopropylbenzoate in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Heat the mixture to reflux for several hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture in an ice bath to crystallize the product.
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Filter the solid, wash with cold ethanol, and dry to obtain this compound.
Protocol 2: Industrial Scale Production of Hydrazides via Reactive Distillation
This method is adapted from a patented industrial process for the synthesis of hydrazides.
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Charge the reactor with the corresponding ester (e.g., ethyl 4-isopropylbenzoate) and hydrazine hydrate.
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Heat the mixture to reflux for 0.5-2 hours.
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Initiate reactive fractionation or reactive rectification to continuously remove the alcohol byproduct (ethanol) and water.
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Once the reaction is complete (as determined by the cessation of alcohol distillation), cool the reactor.
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Perform vacuum distillation to remove any remaining volatile impurities and isolate the this compound. This method can achieve yields of over 90% on a ton-level scale.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for synthesis scale-up.
Technical Support Center: 4-Isopropylbenzohydrazide Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and proper storage of 4-Isopropylbenzohydrazide. The information herein is compiled from general principles of pharmaceutical stability testing and data for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is recommended, protected from light.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
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Hydrolysis: The hydrazide functional group can be hydrolyzed to form 4-isopropylbenzoic acid and hydrazine. This process can be catalyzed by acidic or basic conditions.
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Oxidation: The hydrazide group is also prone to oxidation, which can lead to the formation of various oxidation products. The isopropyl group may also be susceptible to oxidation under harsh conditions.
Q3: My sample of this compound has changed color. What could be the cause?
A3: A change in color, such as yellowing or browning, often indicates degradation. This could be due to oxidation from prolonged exposure to air or light. It is recommended to use an inert atmosphere (like nitrogen or argon) for long-term storage and to handle the compound in a way that minimizes exposure to ambient conditions.
Q4: I am observing unexpected peaks in my chromatogram during analysis. What could they be?
A4: Unexpected peaks are likely degradation products. If you suspect hydrolysis, you might see a peak corresponding to 4-isopropylbenzoic acid. Oxidation can produce a variety of byproducts. To confirm the identity of these peaks, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are recommended.
Q5: How can I prevent degradation of this compound in solution during my experiments?
A5: To minimize degradation in solution:
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Prepare solutions fresh for each experiment.
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Use high-purity solvents and degas them to remove dissolved oxygen.
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If the experiment allows, use buffered solutions to maintain a neutral pH.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
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If working with the compound for an extended period, keep the solution on ice or at a reduced temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Assay Value/Poor Recovery | Degradation of the compound due to improper storage or handling. Adsorption to container surfaces. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh samples and analyze them promptly. Use silanized glassware or polypropylene containers to minimize adsorption. |
| Inconsistent Results Between Replicates | Variable degradation due to inconsistent sample preparation times or exposure to air/light. | Standardize the sample preparation workflow. Ensure all samples are handled with the same timing and under the same environmental conditions. |
| Appearance of New Impurity Peaks Over Time | The analytical method is not stability-indicating, or the compound is degrading under the analytical conditions. | Develop and validate a stability-indicating analytical method. Check the stability of the sample in the mobile phase and autosampler over the typical analysis time. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions. This helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N Hydrochloric Acid. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 N Sodium Hydroxide before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N Sodium Hydroxide. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 N Hydrochloric Acid before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method like HPLC with a UV detector.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water.
-
If separation is not optimal, introduce a buffer (e.g., phosphate buffer, pH 7) into the aqueous phase to improve peak shape and resolution.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation of the parent compound from all degradation peaks.
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Stability Data Summary
As no specific stability data for this compound was found in the public domain, the following table is a template for how to present such data once generated from experimental studies.
| Condition | Time | Assay (%) of Initial | Major Degradation Product(s) | Appearance |
| Solid, 25°C/60% RH | 3 Months | Data | Data | Data |
| Solid, 40°C/75% RH | 3 Months | Data | Data | Data |
| Solution, pH 2, 60°C | 24 Hours | Data | 4-Isopropylbenzoic acid | Data |
| Solution, pH 12, 60°C | 8 Hours | Data | 4-Isopropylbenzoic acid | Data |
| Solution, 3% H₂O₂, RT | 24 Hours | Data | Oxidative degradants | Data |
Visualizations
Caption: Workflow for forced degradation and stability-indicating method development.
Caption: Hypothesized degradation pathways for this compound.
Technical Support Center: Refining Protocols for Biological Screening of Benzohydrazide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the biological screening of benzohydrazide compounds.
Frequently Asked Questions (FAQs)
Q1: My benzohydrazide compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What is causing this and how can I fix it?
A1: This is a common issue arising from the low aqueous solubility of many benzohydrazide derivatives. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration may exceed its solubility limit, causing it to "crash out" of solution.[1]
To address this, consider the following strategies:
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Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.[1] Always include a vehicle control with the same final DMSO concentration to assess its impact on your experimental system.
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pH Adjustment: If your benzohydrazide has ionizable groups, adjusting the pH of the assay buffer can significantly increase its solubility.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to the assay buffer can help maintain compound solubility. It is crucial to validate that the chosen co-solvent does not interfere with the assay.
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Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the assay buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
Q2: I am observing high background noise in my fluorescence-based assay when screening benzohydrazide compounds. What are the potential causes and solutions?
A2: High background noise can stem from the intrinsic fluorescence of the benzohydrazide compounds themselves or from their interaction with assay components.
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Compound Autofluorescence: Measure the fluorescence of your compound at the excitation and emission wavelengths of your assay in the absence of any biological material. If it is autofluorescent, you may need to switch to a different detection method (e.g., colorimetric or luminescent) or use a different fluorescent dye with non-overlapping spectra.
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Assay Interference: Some compounds can interfere with the assay technology itself, leading to false-positive signals. This is a known issue for certain chemical scaffolds. Consider running a counter-screen without the biological target to identify compounds that directly interfere with the assay reagents.
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Light Scattering: Precipitated compound can cause light scattering, leading to artificially high readings in fluorescence intensity and absorbance-based assays. Ensure your compound is fully dissolved before taking measurements.
Q3: My MTT assay results are inconsistent when testing different benzohydrazide derivatives. What could be the reason for this variability?
A3: Inconsistent MTT assay results can be due to several factors related to the chemical nature of benzohydrazide compounds and the assay principle itself.
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Redox Activity: The MTT assay relies on the reduction of a tetrazolium salt by metabolically active cells.[2][3][4] Some benzohydrazide derivatives may possess intrinsic reducing or oxidizing properties that can interfere with the MTT reagent, leading to inaccurate cell viability measurements.
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Formazan Crystal Solubilization: The purple formazan product of the MTT assay is insoluble and requires a solubilization step.[2][4] Incomplete solubilization can lead to variable absorbance readings. Ensure thorough mixing and consider extending the solubilization time.
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Cell Density and Incubation Time: The MTT assay is sensitive to cell density and the incubation time with the reagent.[3] These parameters should be optimized for each cell line and experimental condition.
Troubleshooting Guides
Problem 1: Low or No Apparent Activity of Benzohydrazide Compounds
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | Confirm compound is fully dissolved in the final assay medium. Visually inspect for precipitation. Implement solubility enhancement strategies as outlined in the FAQs.[1] |
| Compound Degradation | Ensure the stability of the compound in DMSO stock and the final assay buffer over the experiment's duration. Use anhydrous DMSO for stock solutions to prevent hydrolysis.[1] A study showed that 85% of compounds were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C. |
| Incorrect Assay Conditions | Verify that the assay pH, temperature, and incubation times are optimal for the target and cell line being used. |
| Inactive Compound | The benzohydrazide derivative may genuinely be inactive against the target. Test a positive control compound to ensure the assay is performing as expected. |
Problem 2: High Rate of False Positives in High-Throughput Screening (HTS)
| Possible Cause | Troubleshooting Step |
| Assay Interference | As discussed in the FAQs, some compounds can interfere with the assay technology. Implement counter-screens to identify these compounds. |
| Compound Reactivity | The benzohydrazide scaffold can sometimes be reactive, leading to non-specific interactions with cellular components or assay reagents. The use of substructure filters can help identify potentially reactive compounds early on. |
| Compound Aggregation | At higher concentrations, some compounds can form aggregates that may non-specifically inhibit enzymes or disrupt cell membranes. Including a detergent like Triton X-100 in the assay buffer can help mitigate this. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various benzohydrazide derivatives against different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Benzohydrazide Derivatives in Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| H20 | A549 (Lung) | 0.46 | [5] |
| H20 | MCF-7 (Breast) | 0.29 | [5] |
| H20 | HeLa (Cervical) | 0.15 | [5] |
| H20 | HepG2 (Liver) | 0.21 | [5] |
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | [4] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [4] |
| Compound 6g | K562 (Leukemia) | ~50 | [1] |
| N'-E-benzylidene benzohydrazide | MDA-MB-231 (Breast) | 482 (at 100 µM) | [3] |
| N'-E-benzylidene benzohydrazide | UM-UC-3 (Bladder) | 1027 (at 50 µM) | [3] |
Table 2: EGFR Kinase Inhibitory Activity of Benzohydrazide Derivatives
| Compound ID | IC50 (µM) | Reference |
| H20 | 0.08 | [5] |
| Erlotinib (Control) | 0.03 | [5] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for screening benzohydrazide compounds and includes steps to minimize common issues.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of the benzohydrazide compound in anhydrous DMSO.
-
Perform serial dilutions of the compound in serum-free media to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Include wells for vehicle control (media with DMSO) and untreated cells (media only).
-
Replace the overnight media with the media containing the test compounds and controls.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]
-
Western Blot Protocol for Target Protein Analysis
This protocol outlines the steps to analyze changes in protein expression or phosphorylation status after treatment with benzohydrazide compounds.
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Cell Lysis:
-
After treating cells with the benzohydrazide compounds for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Sonicate the lysate to shear DNA and reduce viscosity.
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Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: A generalized experimental workflow for screening benzohydrazide compounds.
Caption: A decision tree for troubleshooting common issues in benzohydrazide screening.
Caption: Potential signaling pathways and mechanisms of action for benzohydrazide compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected spectral data of 4-Isopropylbenzohydrazide derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylbenzohydrazide and its derivatives. The information is designed to help interpret unexpected spectral data and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis and characterization of this compound derivatives.
Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in your ¹H NMR spectrum often indicate the presence of impurities or side products. Here are some common culprits and their expected spectral signatures:
-
Unreacted Starting Materials:
-
4-Isopropylbenzoic acid: Look for a broad singlet characteristic of a carboxylic acid proton (-COOH), typically above 10 ppm. The aromatic protons will appear as two doublets, and you'll see a septet and a doublet for the isopropyl group.[1][2]
-
Ester starting material (e.g., methyl 4-isopropylbenzoate): A sharp singlet around 3.8-3.9 ppm for the methyl ester protons (-OCH₃) is a key indicator.
-
Hydrazine hydrate: May appear as a broad singlet. Its chemical shift can be variable and concentration-dependent.[3][4]
-
-
Common Side Products:
-
Hydrolysis Product: If your hydrazide has hydrolyzed back to 4-isopropylbenzoic acid, you will observe the characteristic carboxylic acid peak. This can happen if the product is exposed to water for extended periods, especially under acidic or basic conditions.[5][6][7]
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Oxidation Product: Hydrazides can be oxidized, especially if exposed to air and certain metals.[8][9][10][11][12] This can lead to complex mixtures and a decrease in the intensity of the desired product's signals. The N-H protons' signals may broaden or disappear.
-
Diacyl Hydrazine (R-CO-NH-NH-CO-R): This can form if the hydrazide reacts with an acylating agent. The symmetry of this molecule would lead to a simplified aromatic region in the ¹H NMR spectrum compared to an unsymmetrical derivative.
-
-
Residual Solvents: Peaks from common laboratory solvents are frequent contaminants. Consult reference tables for the chemical shifts of these solvents in your deuterated NMR solvent.[13][14]
Troubleshooting Steps:
-
Re-purify your sample: Recrystallization or column chromatography can remove most impurities.[15]
-
Acquire a ¹³C NMR spectrum: This can help confirm the presence of unexpected carbonyl groups or other carbon environments.
-
Run an LC-MS: This will help identify the molecular weights of the components in your sample, confirming the presence of starting materials or side products.
Q2: The N-H protons of my hydrazide derivative are not visible or are very broad in the ¹H NMR spectrum. Is this normal?
A2: Yes, this is a common observation. The N-H protons of hydrazides can exhibit broad signals or even be absent in the ¹H NMR spectrum. This is due to several factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the signals of attached protons.
-
Chemical Exchange: The N-H protons can exchange with residual water or other labile protons in the solvent, leading to signal broadening. This exchange is often pH and temperature-dependent.
-
Amide Rotamers: Restricted rotation around the C-N amide bond can lead to the presence of different conformers (rotamers), which can result in broadened signals or multiple sets of peaks for the N-H protons and adjacent groups.[16]
Troubleshooting/Confirmatory Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal disappears, it confirms that it was from an exchangeable N-H (or O-H) proton.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down exchange processes and rotation around the C-N bond, sometimes resulting in sharper signals for the N-H protons and allowing for the observation of distinct rotamers.
Q3: My IR spectrum shows an unusual C=O stretch or unexpected bands in the N-H region. What does this signify?
A3: The infrared (IR) spectrum is very sensitive to the chemical environment of functional groups.
-
Anomalous C=O Stretching:
-
Expected Range: The C=O (amide I) band of a benzohydrazide typically appears around 1630-1680 cm⁻¹.[16]
-
Shift to Higher Wavenumber (>1700 cm⁻¹): This could indicate the presence of an ester starting material.
-
Shift to Lower Wavenumber or Broadening: Extensive hydrogen bonding can cause a shift to lower wavenumbers and broadening of the C=O peak. The presence of the iminol tautomer (C=N-OH) in equilibrium, though less common for the amide bond itself, can affect the carbonyl region.[16]
-
Multiple C=O Peaks: This might suggest the presence of multiple carbonyl-containing species, such as unreacted starting material, a diacylhydrazine byproduct, or the product existing as different hydrogen-bonded conformers in the solid state.
-
-
Unexpected N-H Region (3100-3500 cm⁻¹):
-
Expected Peaks: You should typically see one or two bands for the -NHNH₂ group (symmetric and asymmetric stretches) or a single band for a substituted -NH-NH-R group.
-
Broad Band Overlap: A very broad absorption in this region, often overlapping with the C-H stretches, could indicate the presence of a carboxylic acid (O-H stretch) from the hydrolysis of your product.
-
Absence or Weakness of N-H Bands: While less common in IR than in NMR, a complete absence might suggest a fully substituted hydrazide or a different type of product, like a cyclized derivative (e.g., an oxadiazole).[17][18]
-
Q4: My Mass Spectrum does not show the expected molecular ion peak (M⁺) or shows a prominent M+18 peak. How should I interpret this?
A4: The molecular ion peak in mass spectrometry can sometimes be weak or absent depending on the compound's stability and the ionization method used.
-
Weak or Absent M⁺ Peak: Hydrazides can be somewhat fragile under electron ionization (EI) conditions, leading to rapid fragmentation and a very weak or non-existent molecular ion peak. Using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended, which will likely show a prominent protonated molecule [M+H]⁺ or other adducts.
-
Prominent M+18 Peak ([M+NH₄]⁺ or [M+H₂O]): In ESI-MS, the observation of adducts is common. An M+18 peak can correspond to the formation of an ammonium adduct ([M+NH₄]⁺) if ammonia is present in the system, or it could suggest the presence of a hydrolysis product (the carboxylic acid) which then gets ionized. In some cases, it might indicate a water adduct.
-
Unexpected Fragmentation Pattern: If the fragmentation pattern does not align with the expected structure, consider the possibility of impurities or an isomeric product. For example, incomplete reaction during the formation of a Schiff base from the hydrazide could leave unreacted hydrazide, which would have a different fragmentation pattern.
Data Presentation: Spectral Data of this compound and Potential Impurities
Table 1: ¹H NMR Spectral Data (in CDCl₃, ~300-400 MHz)
| Compound | Ar-H (ppm) | -CH(CH₃)₂ (ppm) | -CH(CH ₃)₂ (ppm) | -NH₂ / -NH (ppm) | Other (ppm) |
| This compound | ~7.7 (d), ~7.3 (d) | ~3.0 (septet) | ~1.3 (d) | ~7.8 (br s, 1H), ~4.1 (br s, 2H) | - |
| 4-Isopropylbenzoic Acid | ~8.0 (d), ~7.3 (d) | ~3.0 (septet) | ~1.3 (d) | - | >10 (br s, 1H, -COOH) |
| Methyl 4-Isopropylbenzoate | ~7.9 (d), ~7.3 (d) | ~3.0 (septet) | ~1.3 (d) | - | ~3.9 (s, 3H, -OCH₃) |
Table 2: IR Spectral Data (KBr, cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C-H, aromatic) | ν(C-H, aliphatic) | Other |
| This compound | ~3300, ~3200 | ~1640 | ~3050 | ~2960, ~2870 | ~1550 (N-H bend) |
| 4-Isopropylbenzoic Acid | - | ~1685 | ~3050 | ~2960, ~2870 | ~2500-3300 (broad, O-H) |
| Methyl 4-Isopropylbenzoate | - | ~1720 | ~3050 | ~2960, ~2870 | ~1280 (C-O stretch) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from methyl 4-isopropylbenzoate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-isopropylbenzoate (1.0 eq) and ethanol (10 mL per gram of ester).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (80% solution, 3.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.[15]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into cold deionized water. A white precipitate of this compound should form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove excess hydrazine hydrate. The crude product can be further purified by recrystallization from an ethanol/water mixture. Dry the purified product under vacuum.
Protocol 2: Synthesis of N'-(arylmethylene)-4-isopropylbenzohydrazide (Schiff Base Formation)
This protocol outlines the general procedure for the condensation of this compound with an aromatic aldehyde.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Aldehyde: Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid or concentrated HCl as a catalyst.[19]
-
Reaction: Stir the mixture at room temperature or gently reflux for 1-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from a suitable solvent like ethanol or ethyl acetate.
Visualizations
References
- 1. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrazine | H4N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. spectrabase.com [spectrabase.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Hydrazine High-Performance Oxidation and Sensing Using a Copper Oxide Nanosheet Electrocatalyst Prepared via a Foam-Surfactant Dual Template - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Batch-to-Batch Variability in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in chemical synthesis?
A1: Batch-to-batch variability can arise from several factors throughout the synthesis process. The most common sources include inconsistencies in raw materials, deviations in reaction conditions, incomplete reactions, and variations in purification methods.[1][2] Even slight differences in the purity of starting materials or the performance of equipment can lead to significant variations in the final product.[2]
Q2: How can I ensure the consistency of my starting materials and reagents?
A2: Establishing a robust raw material qualification program is crucial. This involves more than just accepting a supplier's Certificate of Analysis (CoA). A comprehensive program should include:
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Supplier Qualification: Conduct audits and establish quality agreements with your suppliers to ensure they meet your standards.[3][4][5]
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In-House Testing: Upon receipt, test critical raw materials for identity, purity, and other relevant physical and chemical properties.[6][7] This verifies the supplier's CoA and helps identify any variability before the material enters the manufacturing process.
-
Standardized Specifications: Develop clear and detailed specifications for all raw materials.[6][7]
Q3: What is Quality by Design (QbD) and how can it help reduce variability?
A3: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[8] Instead of relying solely on end-product testing, QbD aims to build quality into the manufacturing process. By identifying Critical Quality Attributes (CQAs) of the final product and linking them to Critical Process Parameters (CPPs), you can establish a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.[8] Operating within this design space helps ensure batch-to-batch consistency.
Q4: What is the role of Process Analytical Technology (PAT) in minimizing variability?
A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[9] By using in-situ (in-line or on-line) analytical tools like FTIR and Raman spectroscopy, you can monitor reactions in real-time. This allows for immediate adjustments to be made if deviations from the desired process parameters are detected, thereby preventing a batch from going out of specification.[9]
Q5: How can Design of Experiments (DoE) help in developing a robust synthesis process?
A5: Design of Experiments (DoE) is a statistical tool that allows for the simultaneous variation of multiple factors to efficiently screen the reaction space for optimal conditions.[10][11] Unlike the traditional "one-factor-at-a-time" (OFAT) approach, DoE can identify interactions between variables that might otherwise be missed.[1] By understanding these interactions, you can develop a more robust process that is less sensitive to minor variations in process parameters.
Troubleshooting Guides
Issue: Inconsistent Yields and Impurity Profiles
| Possible Cause | Troubleshooting Action |
| Raw Material Variability | Qualify all new batches of starting materials and reagents before use. Compare the analytical data (e.g., HPLC, NMR) of new batches with a qualified reference standard. Even seemingly minor impurities in starting materials can have a significant impact on the reaction outcome.[2] |
| Incomplete or Side Reactions | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, in-situ FTIR).[1] An unexpected side product could be an isomer of the desired product, a result of the inherent reactivity of the starting materials, or a reaction with the solvent or impurities.[1] |
| Suboptimal Reaction Conditions | Re-evaluate the reaction parameters such as temperature, pressure, stirring speed, and reagent addition rate. Small deviations in these parameters can lead to inconsistent results. Consider using a Design of Experiments (DoE) approach to identify the optimal and most robust reaction conditions.[6] |
| Product Degradation | The desired product may be unstable under the reaction or workup conditions. Test the stability of the purified product under the conditions used for reaction and isolation. If degradation is observed, consider modifying the workup procedure (e.g., using milder pH conditions, lower temperatures).[7] |
Issue: Difficulty in Reproducing a Synthesis from Literature or a Previous Batch
| Possible Cause | Troubleshooting Action |
| Undocumented Variables | The original procedure may have omitted critical details. Ensure your own Standard Operating Procedures (SOPs) are highly detailed, specifying everything from the grade of reagents and solvents to the type of glassware and stirring apparatus used. |
| Differences in Equipment | The performance of equipment such as heating mantles, stir plates, and vacuum pumps can vary. Calibrate and regularly maintain all equipment. When scaling up, be aware that heat and mass transfer properties change, which can affect the reaction outcome.[6] |
| Human Error | Ensure all personnel are thoroughly trained on the experimental procedure. A well-written SOP is essential for minimizing operator-to-operator variability.[3] |
| "Hidden" Impurities | An impurity in a previously used batch of starting material or solvent may have acted as a catalyst or inhibitor. Always use high-purity, well-characterized materials. |
Data Presentation
Table 1: Impact of Starting Material Impurities on Paracetamol Crystallization
This table summarizes the effect of two structurally related impurities, acetanilide and metacetamol, on the product recovery and purity of paracetamol during crystallization.
| Impurity | Impurity Concentration in Feed (mol%) | Product Recovery (%) | Product Purity (mol%) |
| Acetanilide | 0.5 | ~90 | 99.5 |
| 1.0 | ~88 | 99.2 | |
| 2.0 | ~85 | 98.5 | |
| Metacetamol | 0.5 | ~88 | 99.6 |
| 1.0 | ~85 | 99.3 | |
| 2.0 | ~80 | 98.7 |
Data adapted from a case study on paracetamol crystallization. The presence of both impurities leads to a decrease in product recovery and purity. Metacetamol shows a more significant impact on purity at higher concentrations.[12]
Table 2: Comparison of In-Situ PAT Analyzers for Reaction Monitoring
This table provides a qualitative comparison of two common spectroscopic techniques used for real-time reaction monitoring.
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Measures the absorption of infrared light.[13] | Measures the inelastic scattering of laser light.[14] |
| Sensitivity | Highly sensitive to polar functional groups (e.g., C=O, O-H, N-H).[13] | Highly sensitive to non-polar functional groups and symmetric bonds (e.g., C=C, C-S, S-S).[14][15] |
| Aqueous Samples | Water is a strong IR absorber and can interfere with the signal.[15] | Water is a weak Raman scatterer, making it an excellent solvent for Raman analysis.[14][15] |
| Sample Probes | ATR (Attenuated Total Reflectance) probes are commonly used for in-situ analysis. | Fiber-optic probes are typically used, allowing for remote and flexible measurements. |
| Fluorescence Interference | Not susceptible to fluorescence.[14] | Can be a significant issue, potentially overwhelming the Raman signal.[14] |
| Speed of Analysis | Typically provides rapid data acquisition. | Data acquisition times can be longer, especially for weak scatterers. |
Experimental Protocols
Protocol 1: Qualification of a New Batch of a Critical Raw Material
Objective: To ensure that a new batch of a critical starting material meets the required specifications and will perform consistently in the synthesis.
Methodology:
-
Documentation Review:
-
Obtain the Certificate of Analysis (CoA) from the supplier for the new batch.
-
Compare the supplier's CoA with your established specifications for the material.
-
-
Sampling:
-
Following your internal SOP for sampling, obtain a representative sample from the newly received batch.
-
-
Identity Testing:
-
Confirm the identity of the material using a definitive spectroscopic technique such as FTIR or NMR.
-
Compare the resulting spectrum to a previously qualified reference standard.
-
-
Purity Analysis:
-
Perform purity analysis using a validated chromatographic method (e.g., HPLC, GC).
-
Quantify any specified impurities and compare the results against the established limits.[12]
-
Document the impurity profile and compare it to that of previous batches to identify any new or significantly different impurities.
-
-
Physical Property Testing:
-
Measure relevant physical properties such as melting point, water content (by Karl Fischer titration), and particle size distribution, as specified for the material.
-
-
Small-Scale Synthesis Trial:
-
Perform a small-scale trial of the synthesis using the new batch of raw material.
-
Run a parallel reaction using a retained sample of a previously qualified "gold standard" batch.
-
Monitor both reactions and compare the reaction profiles, yield, and purity of the final product.
-
-
Acceptance and Release:
-
If all test results are within specification and the small-scale trial is successful, the new batch can be approved for use in production.
-
Document all results in a formal qualification report.
-
Protocol 2: In-Process Monitoring of a Reaction Using In-Situ FTIR
Objective: To monitor the progress of a chemical reaction in real-time to ensure it proceeds as expected and to identify the reaction endpoint accurately.
Methodology:
-
System Setup:
-
Install a clean and calibrated in-situ FTIR probe (e.g., an ATR probe) into the reaction vessel.
-
Ensure the probe is positioned in a well-mixed region of the reactor.[11]
-
Connect the probe to the FTIR spectrometer.
-
-
Background Spectrum Acquisition:
-
Charge the reactor with all solvents and any reagents that are present at the start of the reaction and before the addition of the limiting reagent.
-
Acquire a background spectrum of the reaction mixture. This will be subtracted from subsequent spectra to show only the changes that occur during the reaction.
-
-
Reaction Initiation and Data Collection:
-
Initiate the reaction (e.g., by adding the final reagent or starting to heat the mixture).
-
Begin collecting spectra at a predetermined frequency (e.g., every 1-5 minutes, depending on the expected reaction rate).[11]
-
-
Real-Time Data Analysis:
-
Identify the spectral peaks corresponding to the disappearance of a key starting material and the appearance of a key product.
-
Plot the intensity of these peaks over time to generate a reaction profile. This provides a visual representation of the reaction progress.
-
-
Endpoint Determination:
-
The reaction is considered complete when the peak corresponding to the starting material has disappeared or reached a stable minimum, and the peak for the product has reached a stable maximum (plateaued).
-
-
Post-Reaction Analysis:
-
Save all spectral data and the generated reaction profile.
-
This data can be used to build a historical record of the process, which is valuable for future batch comparisons and troubleshooting.
-
Mandatory Visualizations
Caption: Workflow for Minimizing Batch-to-Batch Variability.
Caption: The Quality by Design (QbD) Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wnynewsnow.com [wnynewsnow.com]
- 7. How To [chem.rochester.edu]
- 8. scispace.com [scispace.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 12. researchgate.net [researchgate.net]
- 13. sfr.ca [sfr.ca]
- 14. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 15. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
Validation & Comparative
A Comparative Analysis of 4-Isopropylbenzohydrazide and Other Substituted Hydrazides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-Isopropylbenzohydrazide with other substituted hydrazides, supported by a review of existing experimental data on related compounds. Due to the limited publicly available biological data specifically for this compound, this analysis focuses on structure-activity relationships within the broader class of substituted benzohydrazides to infer its potential activities and compare it with analogs.
Substituted hydrazides are a versatile class of organic compounds characterized by a hydrazide functional group (-CONHNH2) attached to a substituted benzene ring. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The nature and position of the substituent on the benzene ring play a crucial role in determining the compound's biological efficacy.
Synthesis of Substituted Benzohydrazides
The general synthesis of benzohydrazides is a straightforward process, typically involving the reaction of a corresponding benzoic acid ester with hydrazine hydrate. The reaction is usually carried out under reflux in a suitable solvent like ethanol.
Comparative Biological Activity of Substituted Benzohydrazides
To provide a comparative perspective, this section summarizes the biological activities of various substituted benzohydrazides from published studies. The data is organized by the type of biological activity and the nature of the substituent on the benzoyl ring.
Antimicrobial Activity
Substituted benzohydrazides have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The lipophilicity and electronic properties of the substituents are key determinants of their activity.
Table 1: Comparative Antimicrobial Activity of Substituted Benzohydrazides
| Compound/Substituent | Target Organism(s) | Activity (MIC/IC50) | Reference |
| 4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | E. coli | pMICec = 15 | |
| 4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | A. niger | pMICan > 14 | |
| N′-(4-((substituted imino) methyl) benzylidene)- substituted benzohydrazides | Various bacteria and fungi | pMICam up to 1.51 | [1] |
| 3/4-bromo-N'-(substituted...)benzohydrazides | Various bacteria and fungi | pMICam up to 1.67 µM/ml | [2] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides | M. tuberculosis H37Rv | MIC: 0.8 to 25 µg/mL | [3] |
Based on the structure-activity relationship (SAR) studies, the presence of a lipophilic group, such as an isopropyl group at the para position of the benzohydrazide, is anticipated to enhance membrane permeability, a critical factor for antimicrobial action. While no direct data for this compound is available, its structural similarity to other active 4-substituted analogs suggests potential antimicrobial properties.
Anticancer Activity
The antiproliferative effects of substituted benzohydrazides have been evaluated against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes or signaling pathways involved in cancer cell growth and survival.
Table 2: Comparative Anticancer Activity of Substituted Benzohydrazides
| Compound/Substituent | Cancer Cell Line(s) | Activity (IC50) | Reference |
| 3/4-bromo benzohydrazide derivatives | HCT116 | 1.20 µM | [2] |
| N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides | HCT116 and MCF7 | 19 and 18 µg/cm³ | [1] |
| Benzohydrazide derivatives containing dihydropyrazoles | A549, MCF-7, HeLa, HepG2 | 0.15 to 100 µM | [4] |
| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | A549, MCF-7, HepG2 | Potent activity reported | [5] |
The isopropyl group in this compound, being an electron-donating group, might influence the electronic environment of the molecule, potentially affecting its interaction with biological targets. Further screening against various cancer cell lines would be necessary to ascertain its specific anticancer potential.
Enzyme Inhibition
Substituted benzohydrazides have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant targets in neurodegenerative diseases.
Table 3: Comparative Enzyme Inhibition by Substituted Benzohydrazides
| Compound/Substituent | Target Enzyme | Activity (IC50) | Reference |
| 2-(Substituted benzoyl)hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 44–100 µM | [6][7] |
| 2-(Substituted benzoyl)hydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | from 22 µM | [6][7] |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 μM | [6] |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 μM | [6] |
The inhibitory potential of this compound against various enzymes remains to be experimentally determined. However, molecular docking studies on similar compounds suggest that the benzohydrazide scaffold can effectively bind to the active sites of enzymes like cholinesterases.[6][7]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible evaluation of the biological activities of novel compounds. Below are generalized protocols for key experiments based on the reviewed literature.
General Synthesis of this compound
Materials:
-
Methyl 4-isopropylbenzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve methyl 4-isopropylbenzoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the antiproliferative activity of the test compounds against cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and potential mechanism of action of substituted hydrazides.
Caption: General synthesis of substituted benzohydrazides.
Caption: Workflow for synthesis and biological screening.
Caption: Putative antimicrobial mechanism of action.
Conclusion
While specific experimental data for this compound is scarce, the analysis of structurally related substituted benzohydrazides provides a strong rationale for its potential as a bioactive compound. The presence of the 4-isopropyl group is likely to influence its pharmacokinetic and pharmacodynamic properties. The provided comparative data and experimental protocols offer a framework for the future investigation and characterization of this compound and other novel hydrazide derivatives. Further experimental studies are essential to elucidate its precise biological activities and therapeutic potential.
References
- 1. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of 4-Isopropylbenzohydrazide Analogs: A Guide to Structure-Activity Relationships
This guide provides a comprehensive comparison of 4-isopropylbenzohydrazide analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. By summarizing experimental data and outlining detailed protocols, this document aims to inform researchers, scientists, and drug development professionals in their efforts to design more potent and selective compounds.
The core structure, this compound, serves as a versatile scaffold from which numerous derivatives have been synthesized and evaluated for a range of biological activities, primarily as antimicrobial and anticancer agents.[1] The hydrazide-hydrazone derivatives, in particular, are a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities.[2]
Quantitative Structure-Activity Relationship Analysis
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.
Table 1: Anticancer Activity of 4-Isopropylbenzoylhydrazone Analogs against MCF-7 Cells
The in vitro anticancer activity of a series of 4-isopropylbenzoylhydrazone analogs was determined against the human breast cancer cell line (MCF-7) using the sulforhodamine B (SRB) assay. Several compounds exhibited greater potency than the standard drug, Tetrandrine.[3]
| Compound ID | Substituent on Aldehyde/Ketone Moiety | IC50 (µg/mL)[3] |
| 2 | 2,4-dichlorobenzaldehyde | > 1.53 |
| 3 | 2,3-dichlorobenzaldehyde | 0.39 |
| 6 | 2-chloro-6-fluorobenzaldehyde | > 1.53 |
| 9 | 2,5-dimethoxybenzaldehyde | 0.56 |
| 12 | 3-bromobenzaldehyde | 0.84 |
| 23 | 4-(dimethylamino)benzaldehyde | 0.69 |
| 24 | 4-methoxybenzaldehyde | > 1.53 |
| 25 | 4-methylbenzaldehyde | > 1.53 |
| 26 | 4-chlorobenzaldehyde | 1.1 |
| 28 | 4-bromobenzaldehyde | 0.78 |
| 29 | 4-fluorobenzaldehyde | > 1.53 |
| Tetrandrine (Standard) | - | 1.53 ± 0.01 |
SAR Insights from Anticancer Activity:
-
Halogen Substitution: The presence and position of halogen atoms on the benzylidene ring play a crucial role. Dichloro-substituted compounds showed varied activity, with the 2,3-dichloro analog (3 ) being the most potent. Bromo- and chloro-substituents at the meta and para positions (12 , 26 , 28 ) also conferred significant activity.[3]
-
Electron-Donating Groups: Analogs with electron-donating groups like methoxy and methyl at the para position (24 , 25 ) or a fluoro group at the para position (29 ) exhibited lower activity than the standard. However, a dimethylamino group at the para position (23 ) resulted in potent activity.[3]
-
Methoxy Substitution: The position of the methoxy group was critical. While the 4-methoxy analog (24 ) was less active, the 2,5-dimethoxy analog (9 ) showed strong anticancer activity.[3]
Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of hydrazide-hydrazone derivatives against various microbial strains. This data, from studies on related hydrazide compounds, provides valuable insights into the structural requirements for antimicrobial activity.
| Compound Series | General Structure/Modification | Key SAR Findings | Reported Biological Activity |
| Lactic Acid Hydrazide-Hydrazones | Substitution on the benzylidene ring | An electronegative NO2 substituent enhanced antibacterial activity. | Antibacterial[4] |
| 5-Nitrofurancarboxylic Acid Hydrazide-Hydrazones | Varied substituents on the hydrazone moiety | Showed high antibacterial activity with a bactericidal effect. | Antibacterial[4] |
| Isonicotinic Acid Hydrazide-Hydrazones | Modifications on the benzylidene ring | Exhibited very strong activity towards Gram-positive bacteria. | Antibacterial[4] |
| Ethylparaben Hydrazide-Hydrazones | Different aromatic aldehydes condensed with ethylparaben hydrazide | A compound with a furan ring showed the best activity against Staphylococcus aureus. | Antibacterial and Antifungal[5] |
SAR Insights from Antimicrobial Activity:
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan and thiophene, is often associated with enhanced antimicrobial activity.[5][6]
-
Electron-Withdrawing Groups: Electron-withdrawing groups, like nitro and halo substituents, on the aromatic rings can increase the antimicrobial potency.[4][6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like the isopropyl group, can affect its ability to penetrate microbial cell membranes.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays used in the evaluation of this compound analogs.
General Synthesis of Hydrazide-Hydrazone Derivatives
This procedure outlines the typical synthesis of hydrazide-hydrazone derivatives from a hydrazide and an aldehyde or ketone.[2]
-
Dissolution: Dissolve the carboxylic acid hydrazide (1 mmol) in a suitable solvent (e.g., ethanol, 25 mL) in a reaction flask.
-
Addition of Carbonyl: Add the selected aldehyde or ketone (1 mmol) to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.[2]
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours with constant stirring.[2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under reduced pressure. Further purification can be achieved by recrystallization.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][5]
-
Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[2]
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well.
-
Controls: Include a positive control (broth + inoculum + standard antibiotic), a growth control (broth + inoculum + solvent), and a sterility control (broth only).[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 3-5 days for fungi.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[5]
In Vitro Anticancer Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution.
-
Wash and Solubilize: Remove the unbound dye by washing with 1% (v/v) acetic acid and then air dry. Solubilize the bound stain with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided below to illustrate key experimental processes and potential mechanisms of action.
Caption: General workflow for the synthesis of this compound analogs.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Postulated mechanisms of antimicrobial action for hydrazone derivatives.[2]
Conclusion
The structure-activity relationship studies of this compound analogs reveal that their biological activities can be finely tuned through chemical modifications. For anticancer activity against MCF-7 cells, specific halogen and electron-donating group substitutions on the benzylidene ring are critical for enhancing potency.[3] In the context of antimicrobial activity, the introduction of heterocyclic moieties and electron-withdrawing groups appears to be a promising strategy.[4][5] The provided experimental protocols offer a standardized framework for the synthesis and evaluation of new analogs, facilitating the discovery of more effective therapeutic agents. Further research should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic properties of these promising compounds.
References
Validation of the biological activity of newly synthesized benzohydrazide derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of newly synthesized benzohydrazide derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The information presented is collated from recent scientific literature, focusing on anticancer and antimicrobial properties. This document outlines experimental data, detailed protocols for key biological assays, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various newly synthesized benzohydrazide derivatives against different cancer cell lines and microbial strains. These tables are designed for easy comparison of the potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50) for anticancer activity and the zone of inhibition or minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Anticancer Activity of Benzohydrazide Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| H20 | A549 (Lung Carcinoma) | 0.46 | Erlotinib | 0.03 |
| MCF-7 (Breast Cancer) | 0.29 | |||
| HeLa (Cervical Cancer) | 0.15 | |||
| HepG2 (Liver Cancer) | 0.21 | |||
| Compound 4 | HCT 116 (Colon Cancer) | 1.88 | - | - |
| Compound 14 | Human Colorectal Cancer | 37.71 | - | - |
| Compound 20 | HCT116 (Colon Cancer) | 19 µg/cm³ | - | - |
| MCF7 (Breast Cancer) | 18 µg/cm³ | - | - | |
| Compound 5t | HeLa (Cervical Cancer) | 0.66 | - | - |
| C8 | A549 (Lung Carcinoma) | >10 (Selectivity Index) | - | - |
| C18 | A549 (Lung Carcinoma) | >10 (Selectivity Index) | - | - |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound. Data is compiled from multiple sources for comparative purposes.[1][2][3]
Table 2: Antimicrobial Activity of Benzohydrazide Derivatives
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µM/ml) | Standard Drug | Activity |
| Compound 6b | Various Bacteria & Fungi | Not Specified | Not Specified | - | Potent |
| Compound 6c | Various Bacteria & Fungi | Not Specified | Not Specified | - | Potent |
| Compound 6d | Various Bacteria & Fungi | Not Specified | Not Specified | - | Potent |
| Compound 5c | Mycobacterium tuberculosis | - | Not Specified | - | Most Potent |
| Compound 5d | Mycobacterium tuberculosis | - | Not Specified | - | Most Potent |
| Compound 14 | A. niger | - | 2.10 | Fluconazole | Comparable |
| Compound 6 | Candida albicans | - | 2.07 | - | Most Potent |
Zone of Inhibition indicates the area where bacterial growth is prevented by the compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of newly synthesized compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength (typically 570 nm), is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzohydrazide derivatives and a reference drug. A control group with no treatment is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the microbial suspension using a sterile swab.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume of the benzohydrazide derivative solution (at a known concentration) is added to each well. A standard antibiotic and a solvent control are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of inhibition around each well is measured in millimeters.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of the test microorganism. After incubation, the tubes or wells are observed for visible signs of growth (turbidity). The lowest concentration of the compound that shows no visible growth is considered the MIC.
Procedure:
-
Serial Dilution: A two-fold serial dilution of the benzohydrazide derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate or in test tubes.
-
Inoculation: Each well or tube is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate or tubes are incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no turbidity (visible growth) is observed.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological validation of benzohydrazide derivatives.
Caption: General experimental workflow for the validation of benzohydrazide derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzohydrazide derivatives.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) for benzohydrazide derivatives.
References
Efficacy of Benzohydrazide Derivatives Compared to Standard Antimicrobial and Anticancer Agents: A Comparative Guide
Introduction: Benzohydrazide and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have shown promise as antimicrobial, antifungal, antitubercular, and anticancer agents. This guide provides a comparative analysis of the efficacy of various 4-isopropylbenzohydrazide derivatives and related benzohydrazides against standard drugs, supported by experimental data from multiple studies. While data on the specific compound 4-isopropyl-N-(4-methylbenzyl)benzamide is not publicly available, the extensive research on its structural analogs provides a strong basis for understanding their potential therapeutic applications.[1][2][3]
Antifungal Activity
Several studies have highlighted the potent antifungal activity of benzohydrazide derivatives, often comparable or superior to existing antifungal drugs.
Quantitative Data Summary:
| Derivative | Target Organism | Activity Metric | Value | Standard Drug | Standard Drug Value | Reference |
| D13 (acylhydrazone) | Sporothrix schenckii | MIC | 0.25 - 1 µg/mL | Itraconazole | - | [4] |
| SB-AF-1002 (acylhydrazone) | Sporothrix brasiliensis | MIC | 0.12 - 0.5 µg/mL | Itraconazole | - | [4] |
| Compound A6 | Colletotrichum gloeosporioides | EC50 | 0.71 µg/mL | Boscalid | 0.36 µg/mL | [5] |
| Compound A6 | Colletotrichum gloeosporioides | EC50 | 0.71 µg/mL | Carbendazim | 6.96 µg/mL | [5] |
| N',N'-dibenzylbenzohydrazides | Botrytis cinerea | - | High | - | - | [6] |
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Assay (Microbroth Dilution Method): [2] This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microplates: A serial two-fold dilution of the test compound is prepared in the wells of a 96-well microtiter plate using an appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: Positive controls (containing a standard antifungal agent like itraconazole) and negative controls (containing only the growth medium and solvent) are included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Fungal Cell Membrane Disruption
Some benzohydrazide derivatives exert their antifungal effect by disrupting the integrity of the fungal cell membrane. This leads to the leakage of intracellular components and ultimately cell death.[5]
Caption: Mechanism of fungal cell membrane disruption by benzohydrazide derivatives.
Antitubercular Activity
Hydrazide-hydrazone derivatives have shown significant promise as antitubercular agents, with some compounds exhibiting high activity against both sensitive and resistant strains of Mycobacterium tuberculosis.
Quantitative Data Summary:
| Derivative | Target Strain | Activity Metric | Value | Standard Drug | Standard Drug Value | Reference |
| Indolylhydrazone derivative | M. tuberculosis H37Rv | MIC | 4 µg/mL | Isoniazid | 0.025 µg/mL | [7] |
| Nitrofuran derivative (39) | M. tuberculosis (sensitive & resistant) | MIC | 3.1 µg/mL | Isoniazid | - | [7] |
| 1,3,4-thiadiazole derivative (52) | M. tuberculosis H37Rv | MIC | 9.87 µM | Isoniazid | 3.64 µM | [7] |
| 1,3,4-thiadiazole derivative (52) | MDR-TB strain | MIC | 9.87 µM | Isoniazid | >200 µM | [7] |
Experimental Protocols:
Whole-Cell Based Antimycobacterial Activity Screening: The in vitro antimycobacterial evaluation is often performed according to established protocols like those from the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF).[8]
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in an appropriate medium.
-
Assay: The assay is typically performed in 96-well plates where the compounds are serially diluted and incubated with the bacterial culture.
-
Growth Measurement: Bacterial growth is measured after a defined incubation period using methods like fluorometry (e.g., using resazurin) or by visual inspection.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by a certain percentage (e.g., 90%).
Mechanism of Action: Inhibition of InhA
A key target for many antitubercular drugs, including some hydrazide derivatives, is the enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the biosynthesis of mycolic acid, a major component of the mycobacterial cell wall.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profile of Bioactive Hydrazides: A Case Study on NBI-74330
Introduction
The development of novel therapeutics requires a thorough understanding of a compound's selectivity. Cross-reactivity, the unintended interaction of a compound with targets other than its primary therapeutic target, can lead to adverse effects or provide opportunities for drug repositioning. The hydrazide chemical scaffold is a versatile feature in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8][9][10]
This guide provides a comparative analysis of the target engagement and selectivity of the representative compound, NBI-74330. The primary mode of action for NBI-74330 is the antagonism of the C-X-C motif chemokine receptor 3 (CXCR3), a key mediator of T-cell migration in inflammatory responses.[3][5][11] Understanding its activity at the primary target relative to other potential off-targets is critical for evaluating its therapeutic potential.
Quantitative Comparison of Target Binding and Function
The following tables summarize the quantitative data for NBI-74330 against its primary target, CXCR3, and present a hypothetical cross-reactivity screen against a panel of related receptors.
Table 1: Primary Target Engagement for NBI-74330
This table details the binding affinity and functional inhibition of NBI-74330 against the human CXCR3 receptor. Lower Ki and IC50 values indicate higher potency.
| Compound | Target | Assay Type | Ligand | Parameter | Value (nM) | Reference |
| NBI-74330 | Human CXCR3 | Radioligand Binding | [125I]CXCL10 | Ki | 1.5 | [2][4] |
| NBI-74330 | Human CXCR3 | Radioligand Binding | [125I]CXCL11 | Ki | 3.2, 3.6 | [2][3][4] |
| NBI-74330 | Human CXCR3 | Calcium Mobilization | CXCL10 | IC50 | 7 | [3] |
| NBI-74330 | Human CXCR3 | Calcium Mobilization | CXCL11 | IC50 | 7 | [3] |
| NBI-74330 | Human CXCR3 | Chemotaxis Assay | CXCL11 | IC50 | 3.9, 6.6 | [3] |
Table 2: Illustrative Cross-Reactivity Screening Panel
To assess selectivity, a compound is typically screened against a panel of related targets. The following data is hypothetical and for illustrative purposes only, demonstrating how NBI-74330's selectivity might be presented.
| Compound | Target | Assay Type | % Inhibition @ 10 µM |
| NBI-74330 | CXCR1 | Radioligand Binding | < 5% |
| NBI-74330 | CXCR2 | Radioligand Binding | < 5% |
| NBI-74330 | CXCR3 | Radioligand Binding | 100% |
| NBI-74330 | CXCR4 | Radioligand Binding | 8% |
| NBI-74330 | CCR5 | Radioligand Binding | 2% |
| NBI-74330 | hERG | Radioligand Binding | 12% |
Signaling Pathway and Experimental Workflow
Visualizations of the relevant biological pathway and experimental procedures aid in the interpretation of the data.
Caption: Antagonism of the CXCR3 Signaling Pathway by NBI-74330.
Caption: Workflow for a Radioligand Displacement Assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).
-
Materials :
-
Cell membranes from a cell line stably expressing the human CXCR3 receptor (e.g., CHO-K1 or RBL cells).[3]
-
Test Compound: NBI-74330, serially diluted.
-
Assay Buffer: (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.1, with 0.2% BSA).
-
Wash Buffer: Assay buffer at 4°C.
-
96-well filter plates and a cell harvester.
-
-
Procedure :
-
Cell membranes are combined with the serially diluted test compound (or vehicle for control) and the radioligand at a fixed concentration in the assay buffer.
-
The mixture is incubated for a sufficient period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of specific binding (IC50). The Ki is then calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium release that occurs upon receptor activation by its native ligand.
-
Materials :
-
Procedure :
-
Cells are loaded with the calcium-sensitive dye according to the manufacturer's protocol.
-
The cells are then incubated with varying concentrations of NBI-74330 or vehicle.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence is established.
-
The agonist (CXCL10 or CXCL11) is added at a pre-determined concentration that elicits a robust response (e.g., EC80).
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is monitored in real-time.
-
The inhibitory effect of NBI-74330 is calculated relative to the control response, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
-
Conclusion
The data presented for the representative compound, NBI-74330, demonstrates a high affinity and potent functional antagonism of the CXCR3 receptor.[2][3][4] A hypothetical screening panel illustrates how the compound's high selectivity for CXCR3 over other related chemokine receptors would be showcased. This level of detailed profiling, combining binding affinity data with functional assays against the primary target and a broad panel of potential off-targets, is a mandatory step in modern drug discovery. It provides a clear, data-driven foundation for advancing a compound toward further preclinical and clinical development.
References
- 1. 4-Isopropylbenzohydrazide | C10H14N2O | CID 219400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 美国GlpBio - NBI-74330 | Cas# 855527-92-3 [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NBI-74330 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vivo Validation of Benzohydrazide Derivatives: A Comparative Guide to Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of benzohydrazide derivatives across key therapeutic areas. This analysis is supported by experimental data, detailed methodologies, and visualizations of associated signaling pathways.
Benzohydrazide and its derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. While in vitro studies have demonstrated their promise, in vivo validation is crucial for assessing their true therapeutic potential. This guide synthesizes available in vivo data for benzohydrazide and hydrazone derivatives in anticancer, anti-inflammatory, and neuroprotective applications, offering a comparative overview to inform further research and development.
Comparative Efficacy of Benzohydrazide Derivatives
The following tables summarize the in vivo efficacy of various benzohydrazide and hydrazone derivatives in different therapeutic areas.
Anticancer Activity
While extensive in vivo comparative data for a range of benzohydrazide derivatives in cancer models is still emerging, some studies have shown promising results for individual compounds.
| Compound | Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| Compound A (2-(phenlthoi) benzoid acid (5-nitor-2-furyline) hydrazid) | 4T1 Breast Cancer Syngeneic Model | BALB/c Mice | 1, 10, and 50 mg/kg/day, i.p. for three weeks | Significantly reduced primary tumor growth at all tested doses. The 10 mg/kg dose was most effective in reducing tumor size and also reduced the size of secondary lung tumors.[1] |
Anti-inflammatory Activity
The anti-inflammatory potential of benzohydrazide and hydrazone derivatives has been evaluated in vivo, primarily using the carrageenan-induced paw edema model in rats.
| Compound | Animal Model | Treatment Regimen | Edema Inhibition (%) | Reference Compound |
| N-pyrrolylcarbohydrazide (1) | Wistar Rats | 20 mg/kg | Significant reduction at 2 and 3 hours | Diclofenac |
| N-pyrrolylcarbohydrazide (1) | Wistar Rats | 40 mg/kg | Significant reduction at 2 and 3 hours | Diclofenac |
| Pyrrole hydrazone derivative (1A) | Wistar Rats | 20 mg/kg | Pronounced effects at 2, 3, and 4 hours | Diclofenac |
| Indoline Derivative (4c) | Rats | 100 µmol/kg | 35.9% (at 2h), 52.8% (at 4h) | - |
Neuroprotective Activity
Several studies have investigated the neuroprotective effects of benzohydrazide and hydrazone derivatives in animal models of Parkinson's disease.
| Compound | Model | Key Findings |
| Benzimidazole arylhydrazone (7) | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Preserved synaptosomal viability by 35% and GSH levels by 55% compared to the 6-OHDA treated group.[2] |
| N-pyrrolyl hydrazide–hydrazone (12) | 6-OHDA-induced oxidative stress in rat synaptosomes | Preserved synaptosomal viability by 78% and GSH levels by 70% against the toxic agent.[3] |
| N-pyrrolyl hydrazide–hydrazone (12a) | 6-OHDA-induced oxidative stress in rat synaptosomes | Preserved synaptosomal viability by 44% and GSH levels by 50% against the toxic agent.[3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats are typically used.
-
Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1.2% in saline) is administered into the right hind paw of the rats.[4]
-
Treatment: Test compounds or a reference drug (e.g., diclofenac) are administered, often intraperitoneally or orally, at a specified time before or after carrageenan injection.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[4]
4T1 Breast Cancer Syngeneic Model
This model is used to evaluate the efficacy of anticancer agents against breast cancer and metastasis.
-
Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media.
-
Tumor Implantation: A suspension of 10⁶ 4T1 cells is injected into the mammary fat pad of female BALB/c mice.[1]
-
Treatment: Once tumors become palpable, mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally) at various doses for a specified duration.[1]
-
Tumor Measurement: Primary tumor growth is monitored by measuring tumor volume with calipers at regular intervals. At the end of the study, primary tumors and lungs (for metastasis assessment) are excised and may be weighed and subjected to histopathological analysis.[1]
6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Model
This model is used to study the neuroprotective effects of compounds in the context of Parkinson's disease.
-
Preparation of Synaptosomes: Synaptosomes are isolated from the brains of rats.
-
Induction of Neurotoxicity: Synaptosomes are incubated with 6-OHDA to induce oxidative stress and neuronal damage.[3]
-
Treatment: The test compounds are co-incubated with the synaptosomes and 6-OHDA.
-
Assessment of Neuroprotection: The viability of the synaptosomes is assessed using methods like the MTT assay. The levels of biomarkers of oxidative stress, such as reduced glutathione (GSH), are also measured.[2][3]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzohydrazide derivatives are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Inhibition of the NF-κB signaling pathway by benzohydrazide derivatives.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Evaluation and In Vitro Determination of Neuroprotective and MAO-B Inhibitory Effects of Pyrrole-Based Hydrazones: A Therapeutic Approach to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 4-Isopropylbenzohydrazide.
A Head-to-Head Comparison of Synthetic Routes to 4-Isopropylbenzohydrazide
For Immediate Publication
Shanghai, China – December 28, 2025 – For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound, a crucial building block in the synthesis of various pharmaceutically active compounds, can be prepared through several synthetic pathways. This guide provides a head-to-head comparison of two primary, industrially relevant routes: a two-step synthesis commencing from 4-isopropylbenzoic acid via an acid chloride intermediate, and a two-step route proceeding through an ester intermediate.
Route 1: Synthesis via Acid Chloride Intermediate
This common and effective method involves two primary steps: the conversion of 4-isopropylbenzoic acid to 4-isopropylbenzoyl chloride, followed by the reaction of the acid chloride with hydrazine hydrate. This route is favored for its generally high reactivity and good yields.
Experimental Protocol:
Step 1: Synthesis of 4-isopropylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-isopropylbenzoic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (SOCl₂) (2.0 eq) to the suspension.[1] A catalytic amount of pyridine (2-3 drops) can be added to facilitate the reaction.[1]
-
Heat the mixture to reflux for 2-3 hours. The reaction's progress can be monitored by the cessation of HCl and SO₂ gas evolution.[1]
-
After completion, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield crude 4-isopropylbenzoyl chloride, which can be used in the next step without further purification.[1]
Step 2: Synthesis of this compound
-
Dissolve the crude 4-isopropylbenzoyl chloride from Step 1 in a suitable solvent like ethanol (10 mL per 10 mmol of starting acid chloride).[2]
-
In a separate flask, prepare a solution of excess hydrazine monohydrate (e.g., 5 mL per 10 mmol of acid chloride).[2]
-
Slowly add the acid chloride solution to the hydrazine solution while stirring.
-
Reflux the reaction mixture for approximately 24 hours.[2]
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Collect the solid product by filtration, wash with water and then cold ethanol to remove excess hydrazine, and dry to obtain this compound.[2]
Caption: Reaction scheme for the synthesis of this compound via an acid chloride intermediate.
Route 2: Synthesis via Ester Intermediate
This alternative two-step method involves the initial esterification of 4-isopropylbenzoic acid, typically to its ethyl or methyl ester, followed by hydrazinolysis. This pathway avoids the use of harsh chlorinating agents like thionyl chloride.
Experimental Protocol:
Step 1: Synthesis of Ethyl 4-isopropylbenzoate
-
In a round-bottom flask, dissolve 4-isopropylbenzoic acid (1.0 eq) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-isopropylbenzoate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 4-isopropylbenzoate from Step 1 in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the final product.
References
Investigating the Off-Target Effects of 4-Isopropylbenzohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities is a cornerstone of drug discovery. 4-Isopropylbenzohydrazide and its derivatives represent a class of small molecules with potential therapeutic applications, stemming from the diverse biological activities reported for the broader benzohydrazide family, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] However, a critical aspect of preclinical drug development is the characterization of a compound's selectivity. Off-target interactions can lead to unforeseen side effects and toxicity, undermining the therapeutic potential of an otherwise promising candidate.
This guide provides a framework for investigating the off-target effects of this compound derivatives. It compares potential off-target profiles with alternative compounds and offers detailed experimental protocols for key assays. Due to the limited publicly available data on the specific off-target profile of this compound, this guide utilizes data from structurally related benzohydrazide derivatives and presents a hypothetical yet representative comparison to illustrate the principles of off-target investigation.
Data Presentation: Comparative Off-Target Profiles
Effective off-target profiling requires quantitative assessment against panels of common off-target classes, such as kinases and G-protein coupled receptors (GPCRs), as well as general cytotoxicity evaluation.
Table 1: Comparative Kinase Inhibition Profile
Many small molecule inhibitors exhibit off-target activity against kinases.[2][3] The following table presents hypothetical data comparing the inhibitory activity of a this compound derivative against a panel of kinases, alongside two alternative compounds.
| Kinase Target | This compound Derivative (% Inhibition at 10 µM) | Compound A (Alternative Scaffold) (% Inhibition at 10 µM) | Compound B (Known Multi-kinase Inhibitor) (% Inhibition at 10 µM) |
| Primary Target X | 95 | 92 | 98 |
| EGFR | 15 | 5 | 85 |
| VEGFR2 | 20 | 8 | 90 |
| Abl | 8 | 2 | 75 |
| Src | 12 | 6 | 68 |
| ROCK1 | 5 | 1 | 30 |
| PKA | 2 | 3 | 15 |
| CDK2 | 18 | 7 | 55 |
Data is illustrative and intended for comparative purposes.
Table 2: Comparative GPCR Binding Affinity
GPCRs represent another major class of proteins prone to off-target interactions.[4] This table illustrates a hypothetical comparison of binding affinities.
| GPCR Target | This compound Derivative (Ki in µM) | Compound C (Alternative Scaffold) (Ki in µM) | Compound D (Known GPCR Ligand) (Ki in µM) |
| Primary Target Y | 0.05 | 0.08 | 0.01 |
| Adrenergic α2A | > 10 | > 10 | 0.5 |
| Dopamine D2 | 8.5 | > 10 | 0.02 |
| Serotonin 5-HT2A | 9.2 | > 10 | 0.08 |
| Muscarinic M1 | > 10 | > 10 | 1.2 |
| Opioid μ | > 10 | > 10 | 0.005 |
Data is illustrative and intended for comparative purposes.
Table 3: Comparative Cellular Cytotoxicity
General cytotoxicity is a crucial indicator of off-target effects at a cellular level.
| Cell Line | This compound Derivative (IC50 in µM) | Compound E (Alternative Scaffold) (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| HEK293 (non-cancerous) | > 100 | > 100 | 0.8 |
| HeLa (cervical cancer) | 25 | 45 | 0.5 |
| A549 (lung cancer) | 32 | 58 | 0.6 |
| MCF-7 (breast cancer) | 28 | 51 | 0.4 |
Data is illustrative and based on general trends for benzohydrazide derivatives.[5]
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality, comparable data.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
Cells of interest (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivative and control compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.[9]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
This compound derivative and control compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader (luminescence or fluorescence-based)
Procedure:
-
Prepare serial dilutions of the this compound derivative and control compounds in the appropriate buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
GPCR Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, indicating binding affinity.[1][10]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR
-
Binding buffer
-
This compound derivative and control compounds
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound derivative and control compounds.
-
In a 96-well plate, add the binding buffer, cell membranes, and the diluted compounds.
-
Add the radiolabeled ligand to all wells. For determining non-specific binding, add a high concentration of an unlabeled ligand to a set of control wells.
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding and determine the ability of the test compound to displace the radioligand to calculate the Ki (inhibition constant).
Mandatory Visualization
Diagrams are provided to visualize key pathways and workflows relevant to the investigation of off-target effects.
Caption: Hypothesized primary target signaling pathway.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | CoLab [colab.ws]
- 10. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
Reproducibility in Benzohydrazide Research: A Comparative Guide to Published Biological Data
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of research and development. In the field of medicinal chemistry, the ability to reliably reproduce biological data is critical for the advancement of new therapeutic agents. This guide provides a comparative analysis of published biological data on benzohydrazide derivatives, a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] While direct reproducibility studies are not abundant in the current literature, this guide synthesizes data from multiple primary research articles to highlight consistencies and variations in reported findings. By presenting data in a structured format and detailing experimental methodologies, this guide aims to serve as a valuable resource for researchers working with or considering benzohydrazides in their drug discovery programs.
Comparative Analysis of Anticancer Activity
Benzohydrazide derivatives have been extensively investigated for their potential as anticancer agents. A common method to evaluate this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
The following table summarizes the IC50 values of various benzohydrazide derivatives against several human cancer cell lines as reported in the literature. This comparative overview allows for an assessment of the relative potency of different structural modifications to the benzohydrazide scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H20 | A549 (Lung Carcinoma) | 0.46 | [3] |
| MCF-7 (Breast Cancer) | 0.29 | [3] | |
| HeLa (Cervical Cancer) | 0.15 | [3] | |
| HepG2 (Liver Cancer) | 0.21 | [3] | |
| Compound 4 | HCT 116 (Colon Cancer) | 1.88 | [1] |
| Compound 5t | HeLa (Cervical Cancer) | 0.66 | [1] |
| Compound 2a | A549 (Lung Carcinoma) | Moderate to Significant | [1] |
Key Observations:
-
Compound H20 , a benzohydrazide derivative containing a dihydropyrazole moiety, demonstrated potent antiproliferative activity across multiple cancer cell lines, with IC50 values in the sub-micromolar range.[3]
-
Different benzohydrazide derivatives show varying degrees of potency against different cancer cell lines, highlighting the importance of the specific chemical substitutions on the benzohydrazide core.[1]
Comparative Analysis of Antimicrobial Activity
Benzohydrazides have also emerged as a promising class of antimicrobial agents.[2][4] Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The table below presents a comparison of the antimicrobial activities of different benzohydrazide derivatives against various bacterial and fungal strains.
| Compound ID | Microorganism | Activity | Reference |
| Compounds 6b, 6c, 6d | Various Bacteria & Fungi | Remarkable antibacterial and antifungal activities | [4] |
| Compound T1 | S. aureus, E. coli, A. niger | Good activity | [2] |
| Compound S3 | S. aureus, E. coli, A. niger | Good activity | [5] |
| Compounds 5c, 5d, 5g, 5i, 5j | Various Bacteria | Excellent activity | [1] |
| Compounds 5f, 5i, 5j, 5n | M. tuberculosis | MIC = 1.6 µg/mL | [6] |
| Compound 5k | M. tuberculosis | MIC = 0.8 µg/mL | [6] |
Key Observations:
-
Several studies report significant antibacterial and antifungal activities for various benzohydrazide derivatives.[1][2][4][5]
-
Specific derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6]
Detailed Experimental Protocols
The reproducibility of biological data is intrinsically linked to the clarity and detail of the experimental protocols. Below are methodologies for key experiments commonly cited in the study of benzohydrazides.
Antiproliferative MTT Assay
This assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzohydrazide compounds and a positive control (e.g., erlotinib) for a specified period (e.g., 48 hours).[3]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The benzohydrazide compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Workflows and Pathways
To further aid in the understanding of the research process and the biological context of benzohydrazide activity, the following diagrams are provided.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Antioxidant Activity: A Comparative Guide to Benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the antioxidant capacities of various benzohydrazide derivatives as determined by common in vitro assays, provide comprehensive experimental protocols for these assays, and visualize the workflows for clarity and reproducibility.
Comparative Antioxidant Activity of Benzohydrazide Derivatives
The antioxidant potential of several benzohydrazide derivatives has been evaluated using established methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The following tables summarize the quantitative data from studies on 4-hydroxybenzohydrazide and 4-methoxybenzohydrazide derivatives, which serve as relevant comparators.
Table 1: DPPH Radical Scavenging Activity of 4-Hydroxybenzohydrazide-Hydrazone Derivatives
| Compound ID | Substituent on Benzaldehyde | % DPPH Radical Scavenging at 1 mg/mL |
| ohbh1 | (Not specified) | ~35% |
| ohbh2 | 4-Chlorobenzaldehyde | ~38% |
| ohbh4 | 3-Fluorobenzaldehyde | ~46% |
| (Other derivatives) | (Varying substitutions) | 31% - 46% |
| Trolox (Standard) | - | (Significantly higher) |
Data adapted from a study on 4-hydroxybenzohydrazide-hydrazones, which reported moderate radical-scavenging capacities in the range of 31% to 46% at a concentration of 1 mg/ml.[1] The most promising compound was ohbh4, which was condensed with 3-fluorobenzaldehyde and showed 46% radical-scavenging capacity.[1]
Table 2: ABTS Radical Scavenging Activity of 4-Hydroxybenzohydrazide-Hydrazone Derivatives
| Compound ID | Substituent on Benzaldehyde | % ABTS Radical Scavenging at 1 mg/mL |
| ohbh1 | (Not specified) | ~40% |
| ohbh2 | 4-Chlorobenzaldehyde | ~55% |
| (Other derivatives) | (Varying substitutions) | (Moderate activity) |
| Trolox (Standard) | - | (Significantly higher) |
The same study found that the 4-hydroxybenzhydrazide-hydrazones displayed moderate ABTS radical scavenging properties, slightly better than their DPPH scavenging activity.[1] The most active compound in this assay was the hydrazide-hydrazone condensed with 4-chlorobenzaldehyde (ohbh2).[1] None of the tested molecules possessed antioxidant properties similar to the standard, Trolox.[1]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to aid in the design and replication of experiments.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[2]
-
Sample Preparation: The test compounds (4-Isopropylbenzohydrazide derivatives or other analogs) are dissolved in the same solvent to prepare a series of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).[2]
-
Reaction Mixture: A fixed volume of the DPPH solution (e.g., 1.0 mL) is added to a specific volume of each sample concentration (e.g., 3.0 mL).[2]
-
Incubation: The reaction mixtures are shaken vigorously and incubated in the dark at room temperature for a set period (e.g., 30 minutes).[2]
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically 517 nm) using a UV-Vis spectrophotometer.[2]
-
Control and Standard: A control sample (containing only the solvent and DPPH solution) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are run in parallel.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[1] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A small volume of the test sample (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 1.0 mL).
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.[1]
-
Control and Standard: A control (without the test compound) and a standard antioxidant (e.g., Trolox) are also tested.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Visualized Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS antioxidant assays.
DPPH Antioxidant Assay Workflow
ABTS Antioxidant Assay Workflow
References
- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 2. Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 4-Isopropylbenzohydrazide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Isopropylbenzohydrazide is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, from initial handling to final removal by a certified waste management service. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance, and it is crucial to understand its properties to handle it safely.[1] The following table summarizes key quantitative data and hazard classifications for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [1] |
| GHS Pictograms | Warning | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a hazardous waste stream.[2][3][4] The following steps provide a clear protocol for its disposal.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including unused product, contaminated labware (e.g., gloves, weighing paper), and solutions, must be treated as hazardous waste.[5]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2][6][7] Specifically, keep it separate from incompatible materials such as strong oxidizing agents, alkaline metals, and strong bases.[8]
Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is chemically resistant to this compound. The original container is often the best choice for storing the waste.[5] If the original container is not available, use a clearly marked, leak-proof container with a secure lid.[6][9]
-
Properly Label the Container: As soon as waste is added to the container, affix a hazardous waste label.[5][10] The label must include:
Safe Storage and Accumulation
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) within or near the laboratory where the waste is generated.[3][10]
-
Secondary Containment: Place the waste container in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[2][5]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][6][9]
-
Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[11][12]
Arranging for Disposal
-
Engage a Certified Waste Hauler: The disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[3][9]
-
Request a Pickup: Once the waste container is full or the project is complete, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) office or the contracted waste hauler.[7][10]
-
Maintain Records: Keep accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Regulatory Compliance
The management of hazardous waste is governed by federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[4][13][14] It is imperative that all laboratory personnel are familiar with their institution's specific waste management plan and comply with all applicable regulations to ensure a safe and lawful disposal process.[3][10] Regular training on waste management procedures is also a key component of maintaining a safe laboratory environment.[2]
References
- 1. This compound | C10H14N2O | CID 219400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. dnr.mo.gov [dnr.mo.gov]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. uspmsds.com [uspmsds.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ethz.ch [ethz.ch]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 4-Isopropylbenzohydrazide
Disclaimer: This document provides essential safety and logistical information for handling 4-Isopropylbenzohydrazide based on available public data. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier-specific SDS for complete and detailed safety information before handling this chemical.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and eye irritation.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary.
Operational Plan for Safe Handling
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
2.1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (5351-24-6), and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
2.2. Handling and Use:
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
2.3. Accidental Release and First Aid:
-
Spills: In case of a small spill, carefully clean it up using appropriate absorbent materials. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Inhalation: If inhaled, move the individual to fresh air. Seek medical attention if breathing becomes difficult.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed containers.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
